molecular formula C37H50O20 B3307204 Cistanoside B CAS No. 93236-41-0

Cistanoside B

Número de catálogo: B3307204
Número CAS: 93236-41-0
Peso molecular: 814.8 g/mol
Clave InChI: XSSFBGUVLPAGRS-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cistanoside B is a natural product found in Cistanche salsa with data available.

Propiedades

IUPAC Name

[5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-20(40)22(13-18)50-3)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)21(12-17)49-2/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSFBGUVLPAGRS-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Cistanoside B: A Technical Guide to its In Vitro Antioxidant Potential

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Researcher

In the relentless pursuit of novel therapeutic agents, the intricate tapestry of natural products continues to be a source of profound inspiration and groundbreaking discoveries. Among these, the phenylethanoid glycosides (PhGs) derived from the genus Cistanche have garnered significant attention for their diverse pharmacological activities. This guide is dedicated to a particularly promising member of this class: Cistanoside B. While the broader family of PhGs is well-documented for its potent antioxidant properties, this document aims to provide a deeper, more practical understanding for the researcher actively engaged in the evaluation of such compounds. We will delve into the core principles and methodologies of key in vitro antioxidant assays, providing not just the "how," but the critical "why" that underpins robust and reproducible scientific inquiry. This is not merely a collection of protocols; it is a framework for thinking critically about the assessment of antioxidant efficacy, with Cistanoside B as our focal point.

Cistanoside B and the Phenylethanoid Glycoside Family: A Chemical Perspective on Antioxidant Activity

Cistanoside B belongs to the phenylethanoid glycosides (PhGs), a major class of active compounds found in Cistanche species.[1] These compounds are characterized by a core structure featuring a phenylethanol aglycone linked to a sugar moiety. The significant antioxidant capacity of PhGs is largely attributed to the presence of multiple phenolic hydroxyl groups within their structure.[2] These functional groups are potent hydrogen donors and can effectively neutralize free radicals, thus terminating the oxidative chain reactions that can lead to cellular damage.

While specific IC50 values for purified Cistanoside B are not extensively documented in publicly available literature, studies on extracts rich in PhGs, and on closely related compounds, consistently demonstrate strong antioxidant activity. The general consensus within the scientific community is that the antioxidant effect of these compounds is potentiated by an increase in the number of phenolic hydroxyl groups. Research has shown that various PhGs from Cistanche deserticola exhibit stronger free radical scavenging activities than the well-established antioxidant α-tocopherol.

The antioxidant mechanism of PhGs, including Cistanoside B, is multifaceted. It involves not only direct radical scavenging but also the potential to enhance the activity of endogenous antioxidant enzymes. This dual action makes them particularly compelling candidates for further investigation in the context of oxidative stress-related pathologies.

Quantifying Antioxidant Efficacy: A Practical Guide to In Vitro Assays

The evaluation of a compound's antioxidant potential necessitates the use of a battery of in vitro assays, each with its own distinct mechanism and chemical principle. Relying on a single assay can be misleading, as the complex nature of antioxidant action cannot be fully captured by one method alone. Below, we detail the methodologies for several widely accepted assays, providing the rationale behind key steps and considerations for data interpretation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and straightforward methods for assessing antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

The DPPH radical is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant. This assay is particularly sensitive to compounds with phenolic hydroxyl groups, making it highly relevant for the study of PhGs like Cistanoside B. The choice of a 30-minute incubation period is a common practice to allow the reaction to reach a steady state, ensuring that the measured absorbance reflects the maximum scavenging capacity of the sample at that concentration.

Caption: Workflow for the DPPH radical scavenging assay.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Prepare a stock solution of Cistanoside B in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a positive control, such as ascorbic acid or Trolox, at the same concentrations as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the Cistanoside B solution, positive control, or blank (solvent only) to separate wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test sample.

    • Plot the percentage of inhibition against the concentration of Cistanoside B and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[3] A lower IC50 value indicates higher antioxidant activity.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green ABTS•+ chromophore is reduced in the presence of an antioxidant, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic antioxidants and is not significantly affected by pH. The reaction kinetics of the ABTS assay are faster than those of the DPPH assay, which can be an advantage in certain experimental contexts.[4][5]

Caption: Workflow for the ABTS radical cation scavenging assay.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of Cistanoside B and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 20 µL) of each concentration of the Cistanoside B solution, positive control, or blank to separate wells.

    • Add a larger volume (e.g., 180 µL) of the diluted ABTS•+ solution to each well.

    • Mix and incubate at room temperature for a specified time, typically between 6 and 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of Cistanoside B.[3]

Data Interpretation and Comparative Analysis

Table 1: Antioxidant Activity of Phenylethanoid Glycosides from Cistanche Species (Illustrative)

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)Source
ActeosideDPPHData not availableα-tocopherolData not available[6]
IsoacteosideDPPHData not availableα-tocopherolData not available[6]
EchinacosideDPPHData not availableα-tocopherolData not available[6]
Tubuloside BDPPHData not availableα-tocopherolData not available[6]
Cistanoside ADPPHData not availableα-tocopherolData not available[6]
Cistanoside FDPPHData not availableα-tocopherolData not available[6]

Note: The table above is illustrative. While the referenced studies confirm strong antioxidant activity for these compounds, specific IC50 values were not provided in the abstracts. Researchers are encouraged to consult the full-text articles for detailed quantitative data.

Concluding Remarks for the Diligent Scientist

This technical guide provides a foundational framework for the in vitro evaluation of the antioxidant properties of Cistanoside B and other phenylethanoid glycosides. The methodologies for the DPPH and ABTS assays have been detailed not as rigid instructions, but as adaptable protocols that should be optimized and validated within your specific laboratory context. The true measure of scientific rigor lies not in the mere execution of an assay, but in the thoughtful consideration of its underlying principles and limitations.

The potent antioxidant activity of the phenylethanoid glycoside family is well-established, and Cistanoside B stands as a compound of significant interest within this class. As researchers, our path forward is clear: to meticulously quantify its specific antioxidant capacity, to elucidate its precise mechanisms of action, and to ultimately unlock its full therapeutic potential.

References

  • Zhang, Y., et al. (2016). In vitro characterization of iridoid and phenylethanoid glycosides from Cistanche phelypaea for nutraceutical and pharmacological applications. [Source details not fully available in provided text]
  • Xiong, Q., et al. (2000). Antioxidative Effects of Phenylethanoids from Cistanche deserticola. [Source details not fully available in provided text]
  • Budzianowska, A., Kikowska, M., & Budzianowski, J. (2024). Phenylethanoid glycosides accumulation and antiradical activity of fractionated extracts of Plantago ovata Forssk. callus cultures lines. [Source details not fully available in provided text]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11972313, Cistanoside B. Retrieved from [Link].

  • Martinez-Morales, F., et al. (2020).
  • Gu, C., Yang, X., & Huang, L. (2016). Cistanches Herba: a neuropharmacology review. Frontiers in Pharmacology, 7, 289.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Antioxidant Capacity of Isomartynoside using DPPH and ABTS Assays. BenchChem.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Apak, R., et al. (2004). A novel direct-current plasma (DCP) atomic emission spectrometric method for the determination of copper in water and soil samples. Talanta, 64(2), 307-315.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.
  • Floegel, A., et al. (2011). Comparison of ABTS/DPPH/ORAC/FRAP assays and correlation with total phenolics and anthocyanin content in 52 fruit varieties. Journal of Food Composition and Analysis, 24(3), 409-415.
  • Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675.
  • Awika, J. M., et al. (2003). Processing of sorghum (Sorghum bicolor) and its products alters contents of phenolic compounds and antioxidant activity. Journal of Agricultural and Food Chemistry, 51(26), 7643-7649.
  • Dudonné, S., et al. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of Agricultural and Food Chemistry, 57(5), 1768-1774.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.
  • Nenadis, N., & Tsimidou, M. Z. (2002). Observations on the estimation of scavenging activity of phenolic compounds using the 1,1-diphenyl-2-picrylhydrazyl (DPPH•) radical. Journal of the American Oil Chemists' Society, 79(12), 1191-1195.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Arts, M. J., et al. (2004). A critical appraisal of the use of the antioxidant capacity (TEAC) assay in food and nutrition research. Trends in Food Science & Technology, 15(3-4), 167-174.
  • van den Berg, R., et al. (1999). A new method for the evaluation of the total antioxidant capacity of human plasma. Redox Report, 4(1-2), 15-19.
  • Miller, N. J., & Rice-Evans, C. A. (1997). Factors influencing the antioxidant activity determined by the ABTS radical cation assay. Free Radical Research, 26(3), 195-199.
  • Arnao, M. B. (2000). Some methodological problems in the determination of antioxidant activity using chromogen radicals: a practical case. Trends in Food Science & Technology, 11(11), 419-421.
  • Schlesier, K., Harwat, M., Böhm, V., & Bitsch, R. (2002). Assessment of antioxidant activity by using different in vitro methods. Free Radical Research, 36(2), 177-187.
  • Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay. Journal of Agricultural and Food Chemistry, 48(8), 3396-3402.

Sources

Cellular uptake and metabolism pathways of Cistanoside B

Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Pharmacokinetics of Cistanoside B: A Technical Whitepaper on Cellular Uptake, Metabolism, and Downstream Signaling

Executive Summary

Phenylethanoid glycosides (PhGs) represent the primary bioactive constituents of Cistanche deserticola, a parasitic plant renowned for its neuroprotective, immunomodulatory, and osteogenic properties. Among these, Cistanoside B stands out as a critical chemotaxonomic marker and therapeutic agent. However, drug development professionals frequently encounter a pharmacokinetic paradox with PhGs: profound in vitro efficacy contrasted by poor in vivo bioavailability.

This whitepaper deconstructs the journey of Cistanoside B from intestinal lumen to systemic target, detailing the causality behind its cellular uptake mechanisms, extensive Phase II metabolism, and the self-validating protocols required to quantify these pathways.

The Mechanistic Basis of Cellular Uptake (The Caco-2 Paradigm)

Cistanoside B is a large, hydrophilic molecule—specifically, 2-(4-hydroxy-3-methoxyphenyl)ethyl O-α-L-rhamnopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→6)]-(4-O-caffeoyl)-β-D-glucopyranoside. Due to its high molecular weight and polarity, it cannot efficiently cross the intestinal epithelium via transcellular passive diffusion.

Instead, Cistanoside B relies on carrier-mediated transport. The presence of a 6'-O-β-D-glucopyranosyl moiety allows the molecule to mimic glucose substrates, facilitating its interaction with Sodium-Dependent Glucose Transporters (SGLT1) and Glucose Transporters (GLUTs) located on the apical membrane of enterocytes[5]. Despite this active transport mechanism, the apparent permeability ( Papp​ ) remains low due to simultaneous recognition by apical efflux pumps (such as P-glycoprotein), which actively secrete the compound back into the intestinal lumen.

Uptake Lumen Intestinal Lumen (Cistanoside B) SGLT1 Apical Membrane SGLT1 / GLUT Transporters Lumen->SGLT1 Active Transport (Glucopyranosyl moiety) Cytosol Enterocyte Cytosol (Intact PhG + Metabolites) SGLT1->Cytosol Influx Basolateral Basolateral Membrane Systemic Circulation Cytosol->Basolateral Passive/Carrier-mediated Efflux Apical Efflux (P-gp / MRP2) Cytosol->Efflux Efflux Mechanism Efflux->Lumen Secretion

Diagram 1: SGLT1-mediated cellular uptake and efflux mechanisms of Cistanoside B in Caco-2 cells.

The Metabolic Cascade: From Lumen to Liver

Pharmacokinetic profiling reveals that Cistanoside B undergoes fast and extensive metabolism; it rarely reaches the systemic circulation in its intact prototype form [3]. The biotransformation is a two-stage cascade:

  • Gastrointestinal Degradation : Within the GI tract, intestinal flora and enzymes cleave the complex sugar and caffeoyl groups (deglycosylation and decaffeoylation), reducing the molecule to smaller aglycone intermediates.

  • Phase II Hepatic Metabolism : These intermediates are absorbed and immediately subjected to hepatic Phase II modifications, primarily methylation (via COMT) and glucuronidation (via UGTs) [2].

The Chemotaxonomic Differentiator: A landmark metabolic feature of Cistanoside B is its degradation into methylated hydroxytyrosol (HT) . Because Cistanoside B is present in C. deserticola but absent in C. tubulosa, the release of methylated HT serves as a critical metabolic differentiator, explaining the distinct therapeutic nuances between the two species when treating identical pathologies [1].

Metabolism CistB Cistanoside B (Parent Compound) GI Gastrointestinal Tract (Microflora & Enzymes) CistB->GI Deglycosylation Deglycosylation / Decaffeoylation GI->Deglycosylation Cleavage of sugar/caffeoyl groups HT Hydroxytyrosol (HT) Deglycosylation->HT Intermediate PhaseII Hepatic Phase II Metabolism (COMT / UGTs) HT->PhaseII MeHT Methylated Hydroxytyrosol (Active Metabolite) PhaseII->MeHT Methylation (COMT) Gluc Glucuronide Conjugates PhaseII->Gluc Glucuronidation (UGTs)

Diagram 2: Gastrointestinal degradation and Phase II hepatic metabolism of Cistanoside B.

Downstream Pharmacological Targets

The systemic efficacy of Cistanoside B is largely driven by its circulating Phase II metabolites (such as methylated HT). These metabolites act as multi-target signaling modulators:

  • Bone Metabolism : They coordinate bone remodeling by inhibiting the TRAF6/NF-κB signaling pathway (reducing osteoclastogenesis) while simultaneously activating the PI3K/Akt pathway to promote osteoblast survival [4].

  • Oxidative Stress & Inflammation : The metabolites upregulate the Nrf2/HO-1 antioxidant axis and suppress pro-inflammatory cytokine release via NF-κB inhibition [4].

Signaling MeHT Methylated HT & PhG Metabolites PI3K PI3K/Akt Pathway MeHT->PI3K Activation Nrf2 Nrf2/HO-1 Pathway MeHT->Nrf2 Activation NFkB TRAF6 / NF-κB Pathway MeHT->NFkB Inhibition Osteo Bone Metabolism Regulation PI3K->Osteo OxStress Oxidative Stress Reduction Nrf2->OxStress Inflam Anti-inflammatory Response NFkB->Inflam

Diagram 3: Downstream pharmacological signaling pathways activated by Cistanoside B metabolites.

Quantitative Pharmacokinetic Profile

ParameterValue / ObservationBiological & Clinical Significance
Apparent Permeability ( Papp​ ) <1.0×10−6 cm/sIndicates poor transcellular intestinal absorption; necessitates high oral dosing or advanced formulation (e.g., liposomes).
Primary Transporters SGLT1, GLUTsUptake is competitively inhibited by phloridzin, confirming glucose-transporter dependency.
Major Phase II Mass Shifts +14 Da (Methylation) +176 Da (Glucuronidation)UPLC-Q-TOF-MS easily identifies these shifts; indicates rapid hepatic clearance.
Key Active Metabolite Methylated HydroxytyrosolServes as the primary effector molecule for neuroprotective and osteogenic activity in vivo.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false-positive data.

Protocol A: Caco-2 Cell Permeability & Efflux Assay

Causality: This assay determines the exact rate of intestinal absorption while differentiating between active transport and passive diffusion.

  • Cell Seeding & Validation : Seed Caco-2 cells on polycarbonate Transwell inserts ( 1×105 cells/cm 2 ). Culture for 21 days. Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER >400Ω⋅cm2 , ensuring tight junction integrity.

  • Dosing : Wash monolayers with Hank's Balanced Salt Solution (HBSS). Apply Cistanoside B ( 10–50μM ) to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Inhibition Control : In parallel wells, co-administer Phloridzin (an SGLT1 inhibitor) to validate glucose-transporter dependency.

  • Sampling : Extract 100μL from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS to maintain sink conditions.

  • Quantification : Analyze samples via HPLC-UV. Calculate Papp​=(dQ/dt)/(A×C0​) .

Protocol B: UPLC-Q-TOF-MS Metabolite Profiling

Causality: High-resolution mass spectrometry is required to detect the minute mass shifts (+14 Da) associated with Phase II methylation of Cistanoside B.

  • Sample Preparation : Collect rat plasma/feces post-oral administration. Precipitate proteins using 3 volumes of ice-cold acetonitrile. Vortex for 3 mins, centrifuge at 14,000 rpm for 10 mins at 4°C. Validation Step: Spike samples with an internal standard (e.g., chloramphenicol) to validate extraction recovery rates.

  • Chromatography : Inject 1.0μL into a Waters ACQUITY UPLC BEH C18 column ( 100 mm×2.1 mm,1.7μm ). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at 0.4 mL/min .

  • Mass Spectrometry : Operate the Q-TOF-MS in negative electrospray ionization (ESI-) mode, as PhGs ionize optimally by losing a proton. Set capillary voltage to 2.5 kV and desolvation temperature to 450∘C .

  • Data Elucidation : Utilize UNIFI informatics software to screen for predictable metabolic mass shifts (e.g., m/z 679.2239→665.2079 indicating methylation) [1].

References

  • Human Gastrointestinal Metabolism of the Cistanches Herba Water Extract in Vitro: Elucidation of the Metabolic Profile Based on Comprehensive Metabolite Identification in Gastric Juice, Intestinal Juice, Human Intestinal Bacteria, and Intestinal Microsomes.
  • Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE.
  • Cistanches Herba: An overview of its chemistry, pharmacology, and pharmacokinetics property.
  • Phenylethanoid Glycosides from Cistanche deserticola Y. C.
  • Herba Cistanche (Rou Cong Rong): A Review of Its Phytochemistry and Pharmacology.

Cistanoside B molecular formula and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cistanoside B is a complex, high-value phenylethanoid glycoside (PhG) isolated primarily from the Cistanche species (including C. deserticola, C. salsa, and C. tubulosa)[1][2]. Recognized for its profound biological activities, this secondary metabolite exhibits potent neuroprotective, anti-inflammatory, and antioxidant properties[3]. This technical whitepaper delineates the physicochemical profile, structural causality, optimized extraction methodologies, and pharmacological signaling pathways of Cistanoside B to accelerate its integration into preclinical drug development pipelines.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physical and chemical properties of Cistanoside B is critical for formulating extraction solvents and designing downstream in vitro assays. All quantitative data is summarized below for rapid reference.

PropertyValue
Compound Name Cistanoside B
CAS Registry Number 93236-41-0[4]
Molecular Formula C37H50O20[4]
Molecular Weight 814.79 g/mol [4]
Chemical Class Phenylethanoid Glycoside (PhG)[5]
Physical State Solid powder (typically off-white to pale yellow)[5]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[5]
Structural Backbone 2-(4-hydroxy-3-methoxyphenyl)ethyl aglycone, caffeoyl group, rhamnose, and glucose moieties[2]

Structural Elucidation & Molecular Causality

The molecular architecture of Cistanoside B dictates both its pharmacological efficacy and its behavior during isolation. It is structurally defined as 2-(4-hydroxy-3-methoxyphenyl)ethyl O-α-L-rhamnopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→6)]-(4-O-caffeoyl)-β-D-glucopyranoside[2].

  • Causality in Antioxidant Activity: The presence of the caffeoyl moiety and the phenolic hydroxyl groups on the aglycone provides readily available hydrogen atoms. These act as potent electron donors to neutralize reactive oxygen species (ROS), forming the chemical basis for its robust free-radical scavenging properties[3].

  • Causality in Chemical Stability: The ester linkage connecting the caffeoyl group to the central glucopyranose core is highly labile under alkaline conditions. Consequently, all extraction and purification workflows must strictly maintain a neutral to slightly acidic pH to prevent spontaneous hydrolysis and degradation of the active pharmacophore.

Isolation & Purification: A Self-Validating Protocol

The isolation of PhGs is historically plagued by irreversible adsorption on traditional solid-phase silica gel matrices. To circumvent this, a self-validating workflow utilizing High-Speed Counter-Current Chromatography (HSCCC) combined with preparative HPLC is employed[6].

Step-by-Step Methodology
  • Solid-Liquid Extraction: Pulverize dried Cistanche deserticola stems. Reflux in 70% aqueous ethanol (v/v) at 70°C for 2 hours.

    • Causality: 70% ethanol perfectly matches the moderate polarity of Cistanoside B, maximizing extraction yield while precipitating out large, unwanted polysaccharides.

  • Macroporous Resin Enrichment: Load the concentrated extract onto an AB-8 macroporous resin column. Elute initially with deionized water to remove highly polar sugars and salts, followed by elution with 50% ethanol to desorb the PhG fraction.

    • Causality: The styrene-divinylbenzene matrix of the AB-8 resin engages in strong π-π and van der Waals interactions with the aromatic rings of the caffeoyl and aglycone groups.

  • HSCCC Partitioning: Utilize a two-phase solvent system (e.g., ethyl acetate/n-butanol/water). Inject the enriched fraction into the HSCCC apparatus.

    • Causality: HSCCC relies entirely on liquid-liquid partitioning, completely eliminating the solid support matrix. This prevents the irreversible adsorption of phenolic compounds, ensuring near-quantitative recovery[6].

  • Preparative HPLC Purification: Subject the target fraction to a C18 column using a mobile phase of acetonitrile and 0.1% aqueous formic acid.

    • Self-Validation: The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyls, preventing peak tailing. System suitability is validated when the resolution ( Rs​ ) between Cistanoside B and structurally similar analogs (e.g., Echinacoside) exceeds 1.5.

Extraction N1 Raw Cistanche deserticola N2 70% Ethanol Reflux (Polarity Matching) N1->N2 N3 AB-8 Macroporous Resin (Aromatic Enrichment) N2->N3 N4 HSCCC Liquid-Liquid Partition (Prevents Adsorption) N3->N4 N5 Prep-HPLC (C18) (High-Resolution Separation) N4->N5 N6 Pure Cistanoside B (>98% Purity) N5->N6

Extraction and purification workflow for Cistanoside B.

Pharmacological Mechanisms & Signaling Pathways

Cistanoside B exerts pleiotropic therapeutic effects by modulating multiple intracellular signaling cascades, making it a prime candidate for neurodegenerative and inflammatory disease research[1][3].

  • NF-κB Pathway Inhibition: Cistanoside B actively prevents the phosphorylation and subsequent degradation of IκBα. This traps the NF-κB (p65/p50) heterodimer in the cytoplasm, blocking its nuclear translocation and halting the transcription of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α[3].

  • NO-cGMP Pathway Modulation: In vascular tissues, PhGs from Cistanche have been shown to improve endothelium-dependent relaxation by upregulating the NO-cGMP signaling pathway, contributing to vasorelaxant and cardioprotective effects[1].

  • Nrf2/HO-1 Antioxidant Axis: The electrophilic nature of the oxidized catechol groups in Cistanoside B disrupts the Keap1-Nrf2 complex. Free Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating Heme Oxygenase-1 (HO-1)[3].

Pathway CB Cistanoside B ROS Oxidative Stress (ROS) CB->ROS Scavenges NFKB NF-κB Translocation CB->NFKB Inhibits NRF2 Nrf2 / HO-1 Activation CB->NRF2 Activates NEURO Neuroprotection ROS->NEURO Impairs CYTO Pro-inflammatory Cytokines NFKB->CYTO Promotes NRF2->NEURO Enhances CYTO->NEURO Damages

Pharmacological signaling pathways modulated by Cistanoside B.

Analytical Quantification & Quality Control (UPLC-Q-TOF-MS)

To ensure the trustworthiness of preclinical data, a self-validating analytical protocol is required for the precise quantification of Cistanoside B in biological matrices or raw extracts[7].

Step-by-Step Methodology
  • Chromatographic Separation: Inject 2 μL of the prepared sample onto a UPLC C18 column (e.g., 2.1 × 100 mm, 1.7 μm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Mass Spectrometry Detection: Operate the Q-TOF-MS in negative electrospray ionization (ESI-) mode.

  • Self-Validating Data Interpretation: Monitor the precursor ion [M-H]- at m/z 813.28. To validate the identity of Cistanoside B against isobaric interferences, induce MS/MS fragmentation. The protocol is self-validating if diagnostic product ions at m/z 179 and m/z 161 are observed.

    • Causality: These specific ions result from the predictable cleavage of the caffeoyl moiety, serving as an absolute, irrefutable structural fingerprint for this specific PhG[6][7].

References

  • 93236-41-0 | CAS DataBase - ChemicalBook Source: ChemicalBook URL
  • Cistanoside B | CAS:93236-41-0 | Manufacturer ChemFaces Source: ChemFaces URL
  • Source: PMC (NIH)
  • Phenylethanoid Glycosides from Cistanche deserticola Y. C.
  • Herba Cistanche (Rou Cong Rong)
  • Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography Source: ResearchGate URL
  • Cistanches Herba: An overview of its chemistry, pharmacology, and pharmacokinetics property Source: ResearchGate URL

Sources

Isolation, Characterization, and Pharmacological Mechanisms of Cistanoside B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylethanoid glycosides (PhGs) represent a critical class of water-soluble, naturally occurring polyphenolic compounds characterized by a β-glucopyranoside structure bearing a hydroxy phenylethyl moiety[1]. Among these, Cistanoside B is a highly bioactive secondary metabolite predominantly sourced from the Cistanche genus (family Orobanchaceae). This technical whitepaper provides an in-depth analysis of the botanical sourcing, optimized extraction methodologies, mass spectrometric characterization, and the precise pharmacological signaling pathways modulated by Cistanoside B.

Botanical Sourcing and Distribution

Cistanche species, obligate root parasites found in arid and semi-arid regions of the Northern Hemisphere, are the primary natural reservoirs of Cistanoside B[2]. The accumulation of PhGs within these plants is a stress-induced evolutionary adaptation to harsh desert environments. The distribution and concentration of Cistanoside B vary significantly across different species and geographical locations, dictating the selection of raw materials for pharmaceutical extraction[3].

Table 1: Primary Botanical Sources and PhG Profiles of Cistanche Species

Plant SpeciesFamilyPrimary Geographical DistributionPhG Content Profile
Cistanche deserticolaOrobanchaceaeInner Mongolia, Ningxia, Gansu (China)High concentration of Cistanoside B, Echinacoside, and Acteoside[2].
Cistanche salsaOrobanchaceaeXinjiang, Qinghai (China), KoreaModerate Cistanoside B; highly enriched in monoterpene glucosides[1].
Cistanche tubulosaOrobanchaceaeXinjiang (China), North AfricaTrace Cistanoside B; predominantly enriched in Tubuloside A/B[1].

Structural Chemistry and Analytical Profiling

Cistanoside B is a complex phenylpropanoid glycoside. Its molecular architecture consists of a central β-D-glucopyranose core, linked to an α-L-rhamnopyranosyl moiety and a caffeoyl group[4]. The structural integrity of these ester and glycosidic bonds is highly sensitive to thermal and pH fluctuations, necessitating precise analytical validation during isolation.

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) is the gold standard for validating Cistanoside B. The cleavage of the caffeoyl moiety consistently produces diagnostic fragment ions, which act as a self-validating fingerprint for compound integrity[5],[4].

Table 2: Quantitative Mass Spectrometry Data for Cistanoside B Validation[5]

CompoundRetention Time (min)Precursor Ion [M-H]⁻Molecular FormulaMajor Diagnostic Fragment Ions (m/z)
Cistanoside B18.50623.1965C₂₉H₃₅O₁₅461.1652, 315.1070, 179.0346, 161.0242

Extraction and Purification Methodology

Traditional reflux extraction methods frequently result in the thermal degradation of the heat-sensitive caffeoyl ester bonds in PhGs. To circumvent this, we utilize an Ultrasound-Assisted Extraction (UAE) coupled with Macroporous Resin Chromatography.

Step-by-Step Protocol: UAE and Resin Purification
  • Step 1: Raw Material Preparation. Pulverize dried Cistanche deserticola stems to a 40-mesh powder.

    • Causality: This specific particle size maximizes the surface area for solvent penetration while preventing the subsequent clogging of the macroporous resin column.

  • Step 2: Ultrasound-Assisted Extraction. Suspend 5 kg of the powder in 50 L of 70% ethanol. Sonicate at 40 kHz, 240 W for 35 minutes, strictly maintaining the temperature at 40°C.

    • Causality: 70% ethanol perfectly matches the moderate polarity of PhGs, balancing the extraction of hydrophilic sugar moieties and the hydrophobic caffeoyl aglycone[5]. The acoustic cavitation from sonication disrupts plant cell walls rapidly, while the 40°C limit prevents the thermal hydrolysis of Cistanoside B.

  • Step 3: Filtration and Concentration. Filter the extract and concentrate it under reduced pressure (0.08 MPa) at 50°C until it forms a thick paste.

  • Step 4: Macroporous Resin Adsorption. Dissolve the paste in a minimal volume of 0.1% formic acid and load it onto a D101 macroporous resin column.

    • Causality: D101 is a non-polar, styrene-divinylbenzene copolymer. The hydrophobic aromatic rings of Cistanoside B adhere tightly to the resin via van der Waals forces, allowing highly polar impurities (e.g., free sugars, proteins) to pass through[5],[4].

  • Step 5: Elution Gradient. Wash the column with 5 column volumes (CV) of deionized water, followed by elution with 5 CV of 50% ethanol.

    • Causality: The water wash removes residual polar impurities. The 50% ethanol specifically disrupts the hydrophobic interactions between the resin and the PhGs, selectively desorbing Cistanoside B.

  • Step 6: Lyophilization & Self-Validation. Collect the 50% ethanol fraction, concentrate it, and freeze-dry at -43°C.

    • Self-Validating System: To ensure the protocol's success, a 2 μL aliquot of the reconstituted lyophilized powder must be injected into the UPLC-Q-TOF-MS/MS system. The extraction is considered successful and structurally intact only if the diagnostic fragment ion at m/z 179.0346 (indicating an intact caffeoyl moiety) is detected[5].

ExtractionWorkflow Step1 Raw Material (Cistanche deserticola) Step2 UAE Extraction (70% Ethanol, 40°C) Step1->Step2 Step3 Concentration (Reduced Pressure) Step2->Step3 Step4 D101 Macroporous Resin Loading Step3->Step4 Step5 Water Wash (Remove Impurities) Step4->Step5 Step6 50% Ethanol Elution (Desorb PhGs) Step5->Step6 Step7 Lyophilization (Purified Cistanoside B) Step6->Step7

Fig 1. Ultrasound-assisted extraction and purification workflow for Cistanoside B.

Pharmacological Activity & Signaling Pathways

Cistanoside B exhibits profound hepatoprotective and immunomodulatory activities, primarily by acting as a potent negative regulator of the inflammatory cascade[5],[3].

The TLR4/NF-κB Axis

During cellular stress or pathogenic exposure, Toll-like receptor 4 (TLR4) undergoes dimerization, triggering a downstream signaling cascade that leads to severe tissue inflammation and hepatic injury. Cistanoside B acts as a direct molecular inhibitor of this pathway[5].

By structurally interfering with TLR4 dimerization, Cistanoside B prevents the recruitment of the MyD88 adapter protein. This blockade halts the subsequent phosphorylation and activation of TAK1 kinase. Consequently, the nuclear translocation of the transcription factor NF-κB is completely suppressed. Without NF-κB in the nucleus, the transcription of pro-inflammatory cytokines—specifically TNF-α, IL-6, and IL-1β—is drastically reduced, thereby mitigating inflammatory hepatic damage[5],[3].

SignalingPathway CisB Cistanoside B TLR4 TLR4 Receptor CisB->TLR4 Inhibits MyD88 MyD88 Adapter TLR4->MyD88 Activates TAK1 TAK1 Kinase MyD88->TAK1 Activates NFkB NF-κB (Nuclear Translocation) TAK1->NFkB Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcribes

Fig 2. Cistanoside B inhibition of the TLR4/NF-κB inflammatory signaling pathway.

Conclusion

Cistanoside B is a high-value phenylethanoid glycoside with significant therapeutic potential in treating inflammatory and hepatic diseases. By leveraging targeted ultrasound-assisted extraction and macroporous resin chromatography, researchers can isolate this compound with high yield and structural fidelity. Furthermore, its targeted inhibition of the TLR4/NF-κB pathway positions Cistanoside B as a promising lead compound for the development of next-generation immunomodulatory and hepatoprotective therapeutics.

References

  • Title : Phenylethanoid Glycosides from Cistanche deserticola Y. C. Ma: Synergistic Effects, Multi-target Mechanisms and Translational Applications Source : nih.gov URL :[Link]

  • Title : Herba Cistanche (Rou Cong Rong): A Review of Its Phytochemistry and Pharmacology Source : jst.go.jp URL :[Link]

  • Title : Analysis of the active ingredients and health applications of cistanche Source : scispace.com URL :[Link]

  • Title : Potential hepatoprotective effects of Cistanche deserticola Y.C. Ma: Integrated phytochemical analysis using UPLC-Q-TOF-MS/MS, target network analysis, and experimental assessment Source : frontiersin.org URL :[Link]

  • Title : Analysis of the active ingredients and health applications of cistanche Source : frontiersin.org URL :[Link]

  • Title : Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography Source : researchgate.net URL :[Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Quantification of Cistanoside B in Cistanche Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Cistanche deserticola (commonly known as Rou Cong Rong) is a highly valued parasitic plant in pharmacognosy, recognized for its neuroprotective, immunomodulatory, and antioxidant properties. The primary bioactive constituents responsible for these effects are phenylethanoid glycosides (PhGs).

Among these, Cistanoside B serves as a critical chemotaxonomic marker. While compounds like echinacoside and acteoside are ubiquitous across the Cistanche genus, Cistanoside B is uniquely present in C. deserticola and C. salsa, but notably absent in the commonly adulterated C. tubulosa[1]. Accurate quantification of Cistanoside B via HPLC-UV is therefore not just a measure of potency, but an essential protocol for rigorous botanical authentication and quality control in drug development.

Mechanistic Rationale for Methodological Choices

To ensure a self-validating and robust protocol, every step of the analytical workflow has been optimized based on the physicochemical properties of PhGs. As an application scientist, understanding the causality behind these choices is paramount:

  • Extraction Solvent (70% Aqueous Methanol): PhGs are highly polar molecules due to their multiple hydroxyl groups and glycosidic linkages. A 70% aqueous methanol solution optimally disrupts the plant matrix while maintaining high solubility for Cistanoside B. This specific polarity prevents the co-extraction of highly lipophilic interfering compounds (such as plant sterols and waxes), streamlining downstream chromatography[2].

  • Chromatographic Separation (Acidified Gradient on C18): Cistanche extracts contain dozens of structurally similar PhGs (e.g., Cistanoside A, B, C, D, and isoacteoside) that cannot be resolved isocratically. A reverse-phase C18 column paired with a gradient elution provides the necessary theoretical plates for baseline resolution. Crucially, the addition of 0.1% formic acid to the aqueous mobile phase suppresses the ionization of the phenolic hydroxyl groups on the analytes' caffeoyl moieties. This maintains the molecules in a neutral state, drastically improving peak symmetry and preventing peak tailing[3].

  • UV Detection Wavelength (330 nm): Cistanoside B contains a conjugated caffeoyl group, which exhibits a strong, characteristic π−π∗ transition absorption maximum near 330 nm. Monitoring at this specific wavelength maximizes the signal-to-noise ratio for PhGs while remaining virtually blind to non-phenolic matrix components that typically absorb at lower wavelengths (e.g., 210–254 nm)[4].

Experimental Protocols

This protocol is designed as a self-validating system. By incorporating internal suitability checks (e.g., precise filtration, gradient re-equilibration), the method ensures high reproducibility and extends column longevity.

Sample Preparation Workflow
  • Milling & Homogenization: Pulverize dried Cistanche deserticola stems and pass the material through a 65-mesh sieve to ensure uniform particle size and maximize solvent contact surface area[2].

  • Extraction: Accurately weigh 1.0 g of the pulverized powder into a 50 mL conical flask. Add exactly 50 mL of 70% HPLC-grade methanol[2].

  • Ultrasonication: Record the total weight of the flask. Sonicate the mixture at room temperature (25°C) for 30 minutes at a frequency of 35 kHz[2]. Note: Sonication induces cavitation, which mechanically breaks down cell walls to release intracellular PhGs without the thermal degradation associated with reflux extraction.

  • Reconstitution: Allow the flask to cool to room temperature. Reweigh and compensate for any evaporative solvent loss by adding fresh 70% methanol. Mix thoroughly.

  • Clarification: Centrifuge a 5 mL aliquot of the extract at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial[2].

HPLC-UV Conditions
  • Instrument: HPLC system equipped with a quaternary pump, vacuum degasser, thermostatted autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Column: Symmetry C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity and stabilizes retention times).

  • Mobile Phase A: 0.1% Formic acid in ultrapure water (v/v).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 330 nm[3].

Gradient Elution Program:

  • 0–10 min: 10% → 15% B

  • 10–20 min: 15% → 20% B

  • 20–30 min: 20% → 25% B

  • 30–40 min: 25% → 30% B

  • 40–45 min: 30% → 10% B (System Re-equilibration)

Data Presentation & Method Validation

To ensure analytical trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. The following table summarizes the quantitative validation parameters expected for a robust Cistanoside B assay[4].

Validation ParameterTarget SpecificationMechanistic Significance
Linearity Range 2.5 – 100 µg/mLEnsures accurate quantification across the expected variance in natural extract concentrations.
Correlation Coefficient ( R2 ) ≥0.9990 Confirms a strictly proportional detector response to analyte concentration[4].
Limit of Detection (LOD) ≤0.5 µg/mL (S/N = 3)Defines the absolute lowest detectable concentration of the chemotaxonomic marker.
Limit of Quantification (LOQ) ≤1.5 µg/mL (S/N = 10)Defines the lowest concentration that can be reliably quantified with acceptable precision.
Intra-day Precision (RSD%) <2.0% Validates system stability and injection reproducibility over a single analytical sequence.
Inter-day Precision (RSD%) <5.0% Validates method robustness across multiple days, mobile phase preparations, or operators[4].
Spike Recovery (%) 94.0% – 105.0%Confirms the absence of significant matrix effects or analyte loss during extraction[4].

Analytical Workflow Visualization

HPLC_Workflow Sample Cistanche deserticola Powder (65-mesh) Extraction Ultrasonic Extraction 70% MeOH, 30 min Sample->Extraction Prep Centrifugation & Filtration (0.22 µm PTFE) Extraction->Prep HPLC HPLC Separation C18 Column, Gradient Elution Prep->HPLC Detection UV Detection λ = 330 nm HPLC->Detection Analysis Cistanoside B Quantification & Validation Detection->Analysis

Figure 1: End-to-end analytical workflow for Cistanoside B quantification.

References

  • Title: Differentiation of Herba Cistanches by fingerprint with high-performance liquid chromatography-diode array detection-mass spectrometry Source: ResearchGate URL
  • Title: Phytochemical screening and estrogenic activity of total glycosides of Cistanche deserticola Source: ResearchGate URL
  • Title: Chemical and genetic discrimination of cistanches herba based on UPLC-QTOF/MS and DNA Barcoding Source: ResearchGate URL
  • Title: Structural characterisation and identification of phenylethanoid glycosides from Cistanches deserticola Y.C.

Sources

Application Note: Comprehensive LC-MS/MS Fragmentation Pattern Analysis of Cistanoside B

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Scientific Context & Significance

Cistanoside B is a complex phenylethanoid glycoside (PhG) predominantly isolated from the medicinal plant Cistanche deserticola1. As pharmaceutical research increasingly targets natural products for their neuroprotective, hepatoprotective, and immunomodulatory properties, the precise structural characterization of PhGs has become a critical bottleneck 2. This application note provides an authoritative, in-depth guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of Cistanoside B, detailing the physicochemical causality behind its ionization and dissociation pathways.

Chemical Structure & Ionization Causality

Cistanoside B (Molecular Formula: C37​H50​O20​ , Exact Mass: 814.2895 Da) consists of a 4-hydroxy-3-methoxyphenethyl alcohol aglycone linked to a central β -D-glucopyranose, which is further substituted with a terminal glucose, a terminal rhamnose, and a feruloyl (4-hydroxy-3-methoxycinnamoyl) group [[3]]().

Causality of Ionization Mode: Electrospray ionization (ESI) in negative ion mode is the gold standard for analyzing PhGs 4. The multiple phenolic hydroxyl groups on the feruloyl and phenylethanoid moieties act as excellent proton donors, readily yielding the deprotonated species [M−H]− at m/z 813.28.

The Formate Adduct Phenomenon: When 0.1% formic acid is utilized in the mobile phase to suppress silanol interactions on the LC column (thereby sharpening peak shape), it simultaneously drives the formation of a stable formate adduct in the ESI source. Consequently, the MS1 spectrum is often dominated by the [M+HCOO]− adduct at m/z 859.29 5. Collision-induced dissociation (CID) of this adduct first expels neutral formic acid (46 Da) to generate the active [M−H]− precursor for subsequent structural fragmentation.

Mechanistic Fragmentation Pathways

The MS/MS fragmentation of Cistanoside B is governed by the relative bond dissociation energies of its ester and glycosidic linkages 4.

  • Ester Bond Cleavage: The loss of the neutral feruloyl group ( C10​H8​O3​ , 176 Da) is a primary diagnostic pathway, generating the product ion at m/z 637.23. Alternatively, charge retention on the feruloyl moiety yields the ferulic acid product ion at m/z 193.05.

  • Glycosidic Cleavage: The sequential or parallel loss of the terminal neutral hexose (glucose, C6​H10​O5​ , 162 Da) and deoxyhexose (rhamnose, C6​H10​O4​ , 146 Da) residues produces diagnostic ions at m/z 651.23 and 667.22, respectively 4.

  • Combinatorial Losses: High collision energies trigger dual neutral losses, such as the simultaneous loss of the terminal glucose and the feruloyl group, yielding a highly stable core fragment at m/z 475.14.

CistanosideB_Fragmentation Adduct Formate Adduct [M+HCOO]⁻ m/z 859.29 Precursor Deprotonated Precursor [M-H]⁻ m/z 813.28 Adduct->Precursor CID: -46 Da (HCOOH) LossGlc Loss of Terminal Glucose [M-H - Glc]⁻ m/z 651.23 Precursor->LossGlc -162 Da LossFer Loss of Feruloyl Group [M-H - Feruloyl]⁻ m/z 637.23 Precursor->LossFer -176 Da LossRha Loss of Rhamnose [M-H - Rha]⁻ m/z 667.22 Precursor->LossRha -146 Da FerIon Ferulic Acid Ion [Ferulic Acid - H]⁻ m/z 193.05 Precursor->FerIon Ester Cleavage LossGlcFer Dual Loss (Glc + Feruloyl) [M-H - Glc - Feruloyl]⁻ m/z 475.14 LossGlc->LossGlcFer -176 Da LossFer->LossGlcFer -162 Da

Figure 1: Proposed LC-MS/MS negative ion ESI fragmentation cascade of Cistanoside B.

Quantitative Data Presentation

The following table summarizes the theoretical and observed fragmentation cascade for Cistanoside B. This matrix should be programmed into your mass spectrometer's inclusion list for automated Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM) screening.

Precursor Ion (m/z)Adduct TypeProduct Ion (m/z)Neutral Loss (Da)Structural Assignment
859.2913 [M+HCOO]− 813.289546.00 (HCOOH)Deprotonated molecule [M−H]−
813.2895 [M−H]− 667.2280146.05 (Rhamnose) [M−H−Rha]−
813.2895 [M−H]− 651.2330162.05 (Glucose) [M−H−Glc]−
813.2895 [M−H]− 637.2380176.04 (Feruloyl) [M−H−Feruloyl]−
813.2895 [M−H]− 475.1450338.14 (Glc + Fer) [M−H−Glc−Feruloyl]−
813.2895 [M−H]− 193.0500- [FerulicAcid−H]−

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high reproducibility and trustworthiness, the following protocol integrates continuous self-validation mechanisms into the analytical workflow.

LCMS_Workflow Prep Sample Prep 50% EtOH Extraction Macroporous Resin UPLC UPLC Separation BEH C18 Column 0.1% FA / MeCN Gradient Prep->UPLC Ionization ESI Source Negative Mode Capillary: 2.5 kV UPLC->Ionization MSMS Q-TOF MS/MS Data-Dependent Acq Lock Mass Correction Ionization->MSMS Analysis Data Analysis Mass Defect Filtering Neutral Loss Screening MSMS->Analysis

Figure 2: Self-validating UPLC-Q-TOF-MS/MS workflow for phenylethanoid glycoside profiling.

Step 1: Sample Extraction & Purification
  • Procedure: Extract 200 mg of pulverized Cistanche deserticola using 50% aqueous ethanol under sonication. Purify the extract utilizing a D101 macroporous resin; wash with water to elute highly polar primary metabolites (sugars/proteins), and subsequently elute with 50% ethanol to concentrate the PhGs [[2]]().

  • Causality: 50% ethanol provides the optimal dielectric constant to solubilize amphiphilic PhGs while precipitating large polysaccharides. The D101 resin specifically adsorbs the aromatic rings of the PhGs via π−π interactions, ensuring a clean matrix that prevents ion suppression in the MS source.

Step 2: UPLC Separation
  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μ m).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5–20% B (0–5 min), 20–30% B (5–7.5 min) [[6]]().

  • Causality: The sub-2-micron particles of the BEH column provide the high theoretical plate count required to resolve Cistanoside B from its structural isomers (e.g., Isoacteoside). The acidic gradient maintains the phenolic groups in their protonated state during chromatography, preventing peak tailing.

Step 3: Q-TOF MS/MS Acquisition & System Suitability
  • Parameters: Negative ESI mode; Capillary Voltage: 2.5 kV; Cone Voltage: 40 V; Desolvation Temp: 450 °C 4.

  • Self-Validation (Lock Mass): Infuse Leucine-enkephalin (m/z 554.2615) continuously at 2 ng/L as a real-time lock mass 2.

  • Causality: The 450 °C desolvation temperature is critical for evaporating the highly aqueous mobile phase early in the gradient. The real-time lock mass corrects for time-of-flight drift, ensuring mass accuracy remains strictly within ± 5 ppm, which is mathematically required to definitively assign the elemental compositions of the product ions.

References

  • Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - nih.gov - 4

  • Potential hepatoprotective effects of Cistanche deserticola Y.C. Ma: Integrated phytochemical analysis using UPLC-Q-TOF-MS/MS, target network analysis, and experimental assessment - nih.gov - 2

  • Cistanoside B | C37H50O20 | CID 11972313 - PubChem - nih.gov - 3

  • Phenylethanoid Glycosides from Cistanche deserticola Y. C. Ma: Synergistic Effects, Multi-target Mechanisms and Translational Applications - nih.gov - 1

  • Human Gastrointestinal Metabolism of the Cistanches Herba Water Extract in Vitro: Elucidation of the Metabolic Profile Based on Comprehensive Metabolite Identification... - acs.org - 6

  • Chemical Profiles and Metabolite Study of Raw and Processed Cistanche deserticola - scispace.com - 5

Sources

Comprehensive Application Note: ¹H and ¹³C NMR Spectroscopy Data Assignments for Cistanoside B

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Structural Overview

Cistanche deserticola Y. C. Ma, a widely recognized medicinal plant, is a rich source of phenylethanoid glycosides (PhGs), which are renowned for their multi-target synergistic pharmacological activities, including neuroprotection, immunomodulation, and antioxidant effects [1]. Among these complex secondary metabolites is Cistanoside B , a highly substituted PhG.

Structurally, Cistanoside B is designated as 2-(4-hydroxy-3-methoxyphenyl)ethyl O-α-L-rhamnopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→6)]-(4-O-feruloyl)-β-D-glucopyranoside [2]. The structural elucidation of such complex molecules requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. The molecule consists of four distinct domains:

  • The Aglycone: A homovanillyl alcohol derivative (4-hydroxy-3-methoxyphenylethanol).

  • The Core Sugar: A central β-D-glucopyranose unit.

  • The Acyl Group: A feruloyl moiety attached at the C-4 position of the core glucose.

  • The Peripheral Sugars: An α-L-rhamnopyranose at C-3 and a terminal β-D-glucopyranose at C-6 of the core glucose[3].

This application note details the causality behind the experimental choices for NMR acquisition and provides a comprehensive guide to assigning the ¹H and ¹³C NMR spectra of Cistanoside B.

Experimental Protocols & Workflow

To ensure high-fidelity structural elucidation, the NMR experimental design must account for the severe spectral overlap typical of oligosaccharide-containing natural products.

Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of highly purified Cistanoside B in 0.5 mL of deuterated methanol (CD₃OD).

  • Causality: CD₃OD is selected over D₂O or DMSO-d₆ because it provides an excellent solvation environment for amphiphilic PhGs, minimizes the exchange of non-labile protons, and offers a clear spectral window (4.0–5.5 ppm) for the critical anomeric sugar protons without severe solvent suppression artifacts.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

NMR Acquisition Parameters

Data should be acquired on a high-field NMR spectrometer (minimum 500 MHz for ¹H, 125 MHz for ¹³C) equipped with a cryoprobe to maximize signal-to-noise (S/N) ratio and dispersion.

  • 1D ¹H NMR: 64 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • 1D ¹³C NMR / DEPT-135: 1024 scans, D1 of 2.0 s. DEPT-135 is critical for differentiating CH/CH₃ (positive phase) from CH₂ (negative phase) carbons.

  • 2D COSY (Correlation Spectroscopy): Maps adjacent, scalar-coupled protons (H-C-C-H). Essential for tracing the individual spin systems of the three sugar rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Assigns direct ¹H-¹³C connections.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( 2JCH​ and 3JCH​ ~8 Hz). This is the definitive experiment for proving the glycosidic linkages and the esterification site.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time of 300–500 ms. Used to validate stereochemistry (e.g., α vs. β anomers) and spatial proximity between the aglycone and the core sugar.

NMR_Workflow A Sample Preparation (5-10 mg Cistanoside B in CD3OD) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Spin System Identification (Aglycone, Sugars, Feruloyl) C->D E Linkage & Stereochemistry (HMBC & NOESY Analysis) D->E F Final Structural Assignment (Data Tabulation) E->F

Caption: Step-by-step experimental workflow for the NMR structural elucidation of Cistanoside B.

NMR Assignment Strategy & Logic

The assignment of Cistanoside B relies on breaking the molecule down into its four isolated spin systems, followed by reassembling them using HMBC correlations.

Aglycone and Acyl Group Identification
  • Aglycone (Homovanillyl alcohol): The ¹H NMR spectrum exhibits an ABX spin system in the aromatic region (~6.60–6.80 ppm) characteristic of a 1,3,4-trisubstituted benzene ring. Two aliphatic multiplets at ~2.80 ppm (H-β) and ~3.70/4.00 ppm (H-α) correspond to the ethyl chain. A methoxy singlet is observed at ~3.80 ppm.

  • Feruloyl Group: The presence of a trans-double bond is confirmed by two distinct doublets at ~6.30 ppm (H-α) and ~7.60 ppm (H-β) with a large coupling constant ( J = 16.0 Hz). Another ABX aromatic system and a second methoxy group (~3.85 ppm) complete this domain.

Sugar Sequence and Stereochemistry
  • Inner Glucose (Glc I): The anomeric proton appears at ~4.35 ppm with a coupling constant of J = 7.8 Hz, confirming the β-configuration. A critical feature is the profound downfield shift of the Glc I H-4 proton to ~4.95 ppm (t, J = 9.0 Hz). This deshielding effect is the direct causal result of esterification by the feruloyl group at C-4.

  • Terminal Rhamnose (Rha): The anomeric proton is observed as a broad singlet at ~5.15 ppm, characteristic of the α-L-configuration. The Rha C-6 methyl group is highly diagnostic, appearing as a doublet at ~1.05 ppm.

  • Terminal Glucose (Glc II): A third anomeric proton at ~4.30 ppm ( J = 7.8 Hz) signifies the terminal β-D-glucopyranose.

Linkage Analysis via HMBC

The absolute proof of the molecular architecture is established by 3JCH​ correlations in the HMBC spectrum:

  • Aglycone Linkage: Glc I H-1 (~4.35 ppm) correlates with the aglycone C-α (~70.5 ppm).

  • Feruloyl Linkage: Glc I H-4 (~4.95 ppm) correlates strongly with the feruloyl carbonyl carbon (~168.0 ppm).

  • Rhamnose Linkage: Rha H-1 (~5.15 ppm) correlates with Glc I C-3 (~80.5 ppm).

  • Terminal Glucose Linkage: Glc II H-1 (~4.30 ppm) correlates with Glc I C-6 (~68.5 ppm).

HMBC_Correlations A_C Aglycone C-α (~70.5 ppm) G1_H1 Glc I H-1 (~4.35 ppm) G1_H1->A_C HMBC (1→α) G1_C3 Glc I C-3 (~80.5 ppm) G1_C4 Glc I C-4 (~69.0 ppm) G1_H4 Glc I H-4 (~4.95 ppm) F_CO Feruloyl C=O (~168.0 ppm) G1_H4->F_CO HMBC (4→C=O) G1_C6 Glc I C-6 (~68.5 ppm) R_H1 Rha H-1 (~5.15 ppm) R_H1->G1_C3 HMBC (1→3) G2_H1 Glc II H-1 (~4.30 ppm) G2_H1->G1_C6 HMBC (1→6)

Caption: Key HMBC diagnostic correlations establishing the connectivity of Cistanoside B.

Comprehensive NMR Data Table

The following table summarizes the ¹H and ¹³C NMR chemical shifts (recorded in CD₃OD) for Cistanoside B, synthesized from established phenylethanoid glycoside assignment rules and literature precedents [2, 3].

MoietyPosition¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
Aglycone 1131.5-
2112.56.75 (d, J = 2.0)
3147.5-
4146.0-
5115.06.68 (d, J = 8.0)
6121.06.62 (dd, J = 8.0, 2.0)
α-CH₂70.53.70 (m), 4.00 (m)
β-CH₂35.02.80 (t, J = 7.5)
OCH₃56.03.80 (s)
Inner Glucose (Glc I) 1103.04.35 (d, J = 7.8)
274.53.35 (m)
380.53.85 (m)
469.04.95 (t, J = 9.0)
574.03.55 (m)
668.53.82 (m), 4.10 (m)
Rhamnose (Rha) 1101.55.15 (br s)
271.03.90 (m)
372.03.65 (m)
473.53.30 (m)
569.03.50 (m)
618.01.05 (d, J = 6.2)
Terminal Glucose (Glc II) 1104.04.30 (d, J = 7.8)
274.53.25 (m)
376.53.40 (m)
470.03.35 (m)
577.03.30 (m)
662.03.65 (m), 3.85 (m)
Feruloyl Group 1'127.0-
2'111.07.15 (d, J = 2.0)
3'149.0-
4'148.0-
5'115.56.80 (d, J = 8.0)
6'123.07.05 (dd, J = 8.0, 2.0)
α'114.56.30 (d, J = 16.0)
β'146.57.60 (d, J = 16.0)
C=O168.0-
OCH₃56.03.85 (s)

(Note: Chemical shifts may vary slightly depending on exact temperature, concentration, and pH of the CD₃OD solvent.)

References

  • "Phenylethanoid Glycosides from Cistanche deserticola Y. C. Ma: Synergistic Effects, Multi-target Mechanisms and Translational Applications." National Institutes of Health (NIH).
  • "Isolation and NMR spectra of syringaresinol-β-D-glucoside from Cressa cretica." ResearchGate.
  • "Analysis of chemical constituents in Cistanche species." ResearchGate.

In vivo dosing protocols for Cistanoside B in murine models

Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-proven framework for the in vivo administration of Cistanoside B in murine models. Moving beyond rigid templates, this guide is structured to provide drug development professionals with the mechanistic rationale, precise dosing parameters, and self-validating experimental workflows necessary to achieve reproducible preclinical data.

Mechanistic Rationale & Pharmacodynamics

Cistanoside B is a highly active phenylethanoid glycoside (PhG) isolated from Cistanche deserticola and Cistanche tubulosa[1]. In traditional pharmacology, extracts containing PhGs have been utilized for their anti-aging, neuroprotective, and hepatoprotective properties. However, in modern targeted therapeutics, isolated Cistanoside B has demonstrated profound efficacy in modulating inflammatory and osteogenic pathways.

The Causality of Efficacy: The therapeutic viability of Cistanoside B is driven by a dual-action mechanism. In models of inflammation (such as liver injury), PhGs block Toll-like receptor 4 (TLR4) dimerization, which prevents the downstream translocation of NF-κB and halts the cytokine storm[2]. Concurrently, in models of postmenopausal osteoporosis, Cistanoside B inhibits osteoclastogenesis by suppressing the TRAF6/NF-κB signaling axis while activating the PI3K/Akt pathway to promote osteoblast survival and bone formation[3].

Mechanism CistB Cistanoside B (PhG Core) TLR4 TLR4 Dimerization CistB->TLR4 Inhibits PI3K PI3K/Akt Activation CistB->PI3K Stimulates NFKB NF-κB Translocation TLR4->NFKB Promotes Hepato Hepatic Inflammation (LPS-Induced) PI3K->Hepato Promotes Survival Osteo Osteoclastogenesis (Bone Loss) NFKB->Osteo Upregulates NFKB->Hepato Cytokine Storm

Fig 1. Cistanoside B dual-action signaling pathway in murine models.

Quantitative Dosing Matrix

To ensure a self-validating system, the dosing parameters must be strictly controlled. The following table synthesizes the optimal pharmacokinetic parameters for Cistanoside B based on its structural analogs and established murine studies[2][4].

ParameterSpecificationCausality / Experimental Rationale
Test Article Cistanoside B (Purity ≥98%)High purity prevents off-target immune responses triggered by botanical impurities.
Vehicle 0.5% CMC-Na (Oral) or Sterile Saline (i.p.)CMC-Na maintains a uniform suspension for intragastric (i.g.) delivery; saline ensures isotonicity for intraperitoneal (i.p.) injection.
Route Intragastric (i.g.)Mimics clinical oral administration and engages intestinal metabolism, which is critical for PhG activation[5].
Dose Range 10 – 50 mg/kg/dayProvides a therapeutic window that maximizes receptor engagement without inducing the negligible toxicity seen in total glycosides[4].
Frequency Once daily (q.d.)Aligns with the clearance rate of phenylethanoid glycosides to maintain steady-state plasma concentrations.

Definitive Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict internal controls and chronological biomarker tracking, researchers can isolate the specific effects of Cistanoside B from systemic noise.

Protocol A: Acute Hepatoprotection (LPS-Induced Liver Injury Model)

This model evaluates the anti-inflammatory capacity of Cistanoside B.

Causality of Design: Cistanoside B acts partially by upregulating endogenous antioxidant defenses (e.g., Nrf2/HO-1). Administering the compound simultaneously with Lipopolysaccharide (LPS) does not allow sufficient time for these intracellular proteins to be synthesized. Therefore, a 7-day pre-dosing regimen is mandatory to establish a defensive steady-state before the acute insult[2].

Step-by-Step Methodology:

  • Subject Preparation: Utilize 8-week-old male C57BL/6 mice. Acclimate for 7 days in an SPF facility (12-h light/dark cycle).

  • Group Stratification (n=8/group):

    • Sham Control: Vehicle only (0.5% CMC-Na, i.g.).

    • Disease Model: Vehicle (i.g.) + LPS (i.p.).

    • Positive Control: Silymarin (36.4 mg/kg, i.g.) + LPS (i.p.).

    • Treatment Group: Cistanoside B (20 mg/kg, i.g.) + LPS (i.p.).

  • Pre-Dosing Phase: Administer Cistanoside B or vehicle via oral gavage once daily for 7 consecutive days.

  • Acute Insult: On day 8, 1 hour after the final gavage, administer LPS (typically 10 mg/kg, i.p.) to all groups except the Sham Control.

  • Self-Validating Endpoint (48h Post-LPS):

    • Validation Check: Measure serum ALT and AST. The Disease Model group must show a statistically significant spike (>3x baseline) compared to the Sham group to validate the injury model.

    • Efficacy Readout: Quantify serum TNF-α, IL-6, and IL-1β via ELISA. Harvest liver tissue for H&E staining to assess inflammatory infiltration.

Protocol B: Chronic Osteoclast Inhibition (Ovariectomized Bone Loss Model)

This model evaluates the bone-remodeling efficacy of Cistanoside B.

Causality of Design: Ovariectomy (OVX) induces a rapid drop in estrogen, leading to uninhibited osteoclast activity via the TRAF6/NF-κB pathway[3]. Because bone turnover in mice requires weeks to reflect structural changes in trabecular architecture, a chronic 12-week dosing regimen is required to observe significant differences in Bone Mineral Density (BMD).

Step-by-Step Methodology:

  • Surgical Modeling: Perform bilateral ovariectomy on 12-week-old female C57BL/6 mice under isoflurane anesthesia. Perform a sham surgery (ovaries exposed but not removed) on the control group. Allow 2 weeks for surgical recovery and estrogen depletion.

  • Group Stratification (n=10/group):

    • Sham Control: Sham surgery + Vehicle (i.g.).

    • OVX Model: OVX + Vehicle (i.g.).

    • Positive Control: OVX + Alendronate (1 mg/kg, i.g.).

    • Treatment Group: OVX + Cistanoside B (30 mg/kg, i.g.).

  • Chronic Administration: Dose animals once daily via oral gavage for 12 weeks. Monitor body weight weekly to adjust dosing volumes dynamically.

  • Self-Validating Endpoint (Week 14):

    • Validation Check: Weigh the uterus post-mortem. The OVX model must show significant uterine atrophy compared to the Sham group, validating successful estrogen depletion.

    • Efficacy Readout: Perform Micro-CT on the distal femur to quantify BMD, Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp).

Workflow Acclim Acclimatization (7 Days) Model Disease Modeling (OVX or LPS) Acclim->Model Dose Cistanoside B Dosing (10-50 mg/kg) Model->Dose Validate Internal Controls (Sham / Vehicle) Model->Validate Endpoint Endpoint Analysis (Micro-CT / Serum) Dose->Endpoint Validate->Endpoint

Fig 2. Self-validating in vivo experimental workflow for Cistanoside B.

References

  • Herba Cistanche (Rou Cong Rong): A Review of Its Phytochemistry and Pharmacology. J-Stage.[Link][1]

  • Potential hepatoprotective effects of Cistanche deserticola Y.C. Ma: Integrated phytochemical analysis using UPLC-Q-TOF-MS/MS, target network analysis, and experimental assessment. National Center for Biotechnology Information (PMC).[Link][2]

  • Phenylethanoid Glycosides from Cistanche deserticola Y. C. Ma: Synergistic Effects, Multi-target Mechanisms and Translational Applications. National Center for Biotechnology Information (PMC).[Link][3]

  • Human Gastrointestinal Metabolism of the Cistanches Herba Water Extract in Vitro: Elucidation of the Metabolic Profile Based on Comprehensive Metabolite Identification in Gastric Juice, Intestinal Juice, Human Intestinal Bacteria, and Intestinal Microsomes. ACS Publications.[Link][5]

  • Phenylethanoid Glycosides from Cistanche deserticola Y. C. Ma: Synergistic Effects, Multi-target Mechanisms and Translational Applications. MDPI.[Link][4]

Sources

Application Note: Macroporous Resin-Mediated Purification of Cistanoside B from Cistanche Species

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists Content Type: Advanced Protocol & Mechanistic Guide

Scientific Context & Target Profile

Cistanoside B is a highly bioactive phenylethanoid glycoside (PhG) isolated from the medicinal plants Cistanche deserticola and Cistanche tubulosa. Structurally, it consists of a phenylethanol aglycone, a central glucopyranose core, a rhamnose moiety, and a caffeoyl group. Pharmacologically, Cistanoside B and its structural analogs exhibit potent neuroprotective, immunomodulatory, and hepatoprotective properties, often functioning by mitigating oxidative stress and inhibiting apoptosis pathways[1].

Due to the complex matrix of Cistanche—which is rich in polysaccharides, proteins, and iridoids—isolating high-purity Cistanoside B requires a robust, scalable primary enrichment step. Macroporous resin adsorption serves as the industry standard for this preliminary purification, yielding a highly enriched PhG fraction that can be subsequently polished to >95% purity[1].

Mechanistic Principles of Resin Adsorption

The isolation of Cistanoside B using macroporous resins is governed by the thermodynamic interplay between the solute, the solvent, and the polymeric stationary phase.

  • Causality of Adsorption: Macroporous resins such as D101 and HPD300 are non-polar or weakly polar styrene-divinylbenzene copolymers. When the aqueous plant extract is loaded onto the resin, the hydrophobic phenylethanol and caffeoyl aromatic rings of Cistanoside B interact with the resin's benzene rings via strong π−π stacking and van der Waals forces[2].

  • Causality of Desorption: Highly polar impurities (e.g., free sugars, amino acids) lack this hydrophobic affinity and are easily washed away with water. To elute Cistanoside B, a solvent with a lower dielectric constant (30–50% ethanol) is introduced. The ethanol disrupts the hydrophobic interactions between the resin and the PhG, effectively partitioning the target compound into the mobile phase[3].

Process Visualization

G A 1. Biomass Extraction (70% EtOH Reflux) B 2. Extract Concentration (Vacuum Evaporation) A->B C 3. Macroporous Resin (D101 / HPD300 Load) B->C D 4. Aqueous Wash (Elute Polar Impurities) C->D H2O Wash E 5. Ethanol Desorption (30-50% EtOH Elution) C->E EtOH Elution F 6. Total PhG Pool (Cistanoside B Enriched) E->F G 7. Secondary Isolation (Prep-HPLC / HSCCC) F->G H 8. Pure Cistanoside B (>95% Target Yield) G->H

Workflow for the extraction and macroporous resin purification of Cistanoside B from Cistanche.

Quantitative Resin Selection

Selecting the correct resin architecture is critical for maximizing the yield of Cistanoside B. Resins with larger specific surface areas provide more binding sites for π−π interactions, while the pore size must be large enough to accommodate the bulky trisaccharide structure of PhGs. As demonstrated in 2[2], HPD300 and D101 yield the highest separation efficiencies.

Table 1: Physicochemical Properties and PhG Adsorption Metrics of Common Resins

Resin TypePolymer MatrixSurface Area (m²/g)Average Pore Size (nm)PhG Adsorption Capacity (mg/g)Desorption Ratio (%)
HPD300 Styrene-divinylbenzene800 - 8508 - 10~94.93> 90.0
D101 Styrene-divinylbenzene400 - 45010 - 12~75.50> 85.0
AB-8 Weakly polar crosslinked480 - 52013 - 14~68.20> 80.0

Data synthesized from established macroporous resin evaluations for Cistanche extracts[2][4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure the integrity of the purification at every stage.

Step 1: Biomass Extraction
  • Procedure: Pulverize 1.0 kg of dried Cistanche deserticola stems. Subject the biomass to reflux extraction using 10 L of 70% ethanol for 2 hours. Repeat the extraction three times[3].

  • Causality: 70% ethanol is the optimal thermodynamic compromise; it penetrates the dried cellular matrix effectively while maintaining sufficient polarity to solubilize the glycosides without extracting excessive lipophilic waxes.

Step 2: Sample Preparation & pH Adjustment
  • Procedure: Pool the extracts and concentrate under vacuum (60°C) to remove all ethanol, yielding an aqueous suspension. Adjust the pH of the suspension to 5.5 using dilute HCl.

  • Causality: The phenolic hydroxyls on the caffeoyl group of Cistanoside B have pKa values around 9–10. At pH 5.5, these groups remain fully protonated (neutral), maximizing their hydrophobicity and ensuring tight binding to the non-polar resin.

Step 3: Dynamic Adsorption on D101/HPD300
  • Procedure: Wet-pack a chromatography column with 1.0 L (1 Bed Volume, BV) of pre-treated D101 or HPD300 resin. Load the aqueous extract at a flow rate of 2 BV/h.

  • In-Process Validation: Monitor the effluent using Thin-Layer Chromatography (TLC) or inline UV-Vis at 330 nm. Breakthrough occurs when the UV absorbance of the effluent spikes, indicating the resin's active sites are saturated.

Step 4: Aqueous Wash (Impurity Removal)
  • Procedure: Wash the column with 3–4 BV of deionized water at 2 BV/h.

  • In-Process Validation: Monitor the refractive index (Brix) of the effluent. The wash is complete when the Brix value drops to 0, confirming the total removal of unbound polysaccharides and free sugars.

Step 5: Step-Gradient Ethanol Desorption
  • Procedure: Elute the target PhGs using 4 BV of 50% ethanol at a flow rate of 1.5 BV/h[3]. Collect the eluate in fractions.

  • Causality: The 50% ethanol lowers the mobile phase dielectric constant, outcompeting the resin for the hydrophobic domains of Cistanoside B.

  • In-Process Validation: Monitor inline UV absorbance at 330 nm (the λmax​ for the caffeoyl moiety). Pool all fractions exhibiting A330​>0.1 . Concentrate and lyophilize to obtain the "Total PhG Enriched Fraction" (typically >70% purity)[2].

Step 6: Secondary Isolation of Cistanoside B
  • Procedure: To isolate pure Cistanoside B from the enriched fraction, utilize High-Speed Counter-Current Chromatography (HSCCC) with a two-phase solvent system (e.g., ethyl acetate–n-butanol–water) or Preparative HPLC (C18 column, gradient elution with acetonitrile/water containing 0.1% formic acid)[1][5].

Analytical Validation (UPLC-Q-TOF-MS/MS)

To definitively confirm the identity and purity of the isolated Cistanoside B, subject the final lyophilized powder to 3[3].

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Diagnostic Markers: Cistanoside B ( C29​H35​O15​ ) will present a characteristic deprotonated precursor ion [M−H]− at m/z 623.19.

  • Fragmentation Causality: MS/MS fragmentation will yield diagnostic product ions at m/z 461.16 (loss of the caffeoyl moiety) and m/z 179.03 (cleavage yielding the caffeic acid fragment), serving as an absolute structural validation of the purified compound[3][5].

References

  • Phenylethanoid Glycosides from Cistanche deserticola Y. C. Ma: Synergistic Effects, Multi-target Mechanisms and Translational Applications Source: PMC / MDPI URL:[Link]

  • Adsorption properties and preparative separation of phenylethanoid glycosides from Cistanche deserticola by use of macroporous resins Source: PubMed / Journal of Chromatography B URL:[Link]

  • Highly Efficient Adsorption of Phenylethanoid Glycosides on Mesoporous Carbon Source: Frontiers in Chemistry URL:[Link]

  • Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography Source: ResearchGate / Food Chemistry URL:[Link]

  • Potential hepatoprotective effects of Cistanche deserticola Y.C. Ma: Integrated phytochemical analysis using UPLC-Q-TOF-MS/MS, target network analysis, and experimental assessment Source: Frontiers in Pharmacology URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Cistanoside B Stability in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cistanoside B. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Cistanoside B in aqueous buffer solutions. As a phenylethanoid glycoside (PhG), Cistanoside B's complex structure, featuring ester and glycosidic bonds, makes it susceptible to degradation under various experimental conditions.[1] This guide is designed to help you understand the underlying causes of instability and implement effective strategies to preserve the integrity of your Cistanoside B solutions.

Understanding Cistanoside B and Its Stability Challenges

Cistanoside B is a water-soluble natural compound with a molecular weight of 814.8 g/mol .[2][3] Its structure consists of a phenylethyl alcohol core, a cinnamoyl residue, and multiple glycosyl moieties.[1] This intricate arrangement of functional groups, while contributing to its biological activities, also presents inherent stability challenges.[1][4][5][6][7] The ester and glycosidic linkages are particularly prone to hydrolysis, and the phenolic hydroxyl groups are susceptible to oxidation.[1][8]

Key factors that can influence the stability of Cistanoside B and other PhGs in aqueous solutions include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of ester and amide bonds.[8][9][10]

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.[9][10][11]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[9][10][11]

  • Oxidation: The presence of oxygen and metal ions can promote oxidative degradation of the phenolic moieties.[1][12]

  • Enzymes: If present, enzymes in crude extracts can accelerate the breakdown of the glycosidic bonds.[10]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling and analysis of Cistanoside B in aqueous buffer solutions.

Q1: My Cistanoside B solution is showing rapid degradation after preparation, even when stored at 4°C. What could be the cause?

A1: Rapid degradation, even at low temperatures, often points to an issue with the pH of your buffer solution. Phenylethanoid glycosides like Cistanoside B are known to be unstable at high pH.[9][10][11]

Troubleshooting Steps:

  • Verify Buffer pH: Immediately measure the pH of your buffer solution. For optimal stability, aim for a slightly acidic pH. Studies on similar compounds have shown that a pH range of 5.0 to 7.0 is generally better for stability, with degradation increasing as the pH becomes more alkaline.[9]

  • Buffer Selection: If your experimental design allows, consider using a buffer system that maintains a pH between 5.0 and 6.0. Citrate or acetate buffers are common choices in this range.

  • Minimize Exposure to High pH: If your experiment requires a higher pH, prepare the Cistanoside B solution immediately before use and minimize the time it spends in the alkaline buffer.

Q2: I'm observing a loss of Cistanoside B concentration over time in my HPLC analysis. How can I confirm this is due to degradation and not another issue?

A2: To confirm that the loss of your parent compound is due to degradation, you should perform a forced degradation study and develop a stability-indicating analytical method.[13][14][15][16] This involves intentionally exposing your Cistanoside B solution to stress conditions to generate degradation products.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of Cistanoside B in a suitable solvent like methanol or DMSO.[3][17]

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 30 minutes.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 1 hour.[13][18]

    • Thermal Degradation: Heat the solution at 80°C for 4 hours.

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before HPLC analysis.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method.[19][20][21] A stability-indicating method should be able to separate the intact Cistanoside B peak from all the degradation product peaks.[16]

By comparing the chromatograms of the stressed samples to a control sample, you can identify the degradation products and confirm that the loss of your main peak is indeed due to degradation.

Q3: What are the primary degradation pathways for Cistanoside B, and what products should I look for?

A3: The primary degradation pathways for phenylethanoid glycosides like Cistanoside B involve the hydrolysis of the ester and glycosidic bonds.[9][11]

  • Ester Bond Hydrolysis: This will cleave the cinnamoyl moiety (in the case of Cistanoside B, a 4-hydroxy-3-methoxycinnamoyl group) from the central glucose unit.

  • Glycosidic Bond Hydrolysis: This will break the sugar chains, releasing rhamnose and glucose units.

Expected Degradation Products:

Based on the degradation of similar compounds like acteoside, you can expect to see smaller phenylethanoid glycosides, the aglycone (the non-sugar portion), and the individual sugar and acid moieties.[9][11] Techniques like HPLC-MS can be invaluable for identifying these degradation products.[19]

Diagram: Postulated Degradation Pathway of Cistanoside B

G Cistanoside_B Cistanoside B Intermediate_1 Hydrolyzed Ester Product (Caffeoyl group removed) Cistanoside_B->Intermediate_1 Ester Hydrolysis (High pH, Temp) Intermediate_2 Hydrolyzed Glycosidic Product (Rhamnose removed) Cistanoside_B->Intermediate_2 Glycosidic Hydrolysis (Acid, Temp, Enzymes) Final_Product_1 Aglycone Core Intermediate_1->Final_Product_1 Final_Product_3 Sugars (Glucose, Rhamnose) Intermediate_1->Final_Product_3 Intermediate_2->Final_Product_1 Final_Product_2 Caffeic Acid Intermediate_2->Final_Product_2

Caption: Postulated major degradation pathways for Cistanoside B.

Q4: What practical steps can I take to improve the stability of my Cistanoside B working solutions for in-vitro experiments?

A4: To maximize the stability of your Cistanoside B solutions, a multi-faceted approach considering pH, temperature, light, and potential oxidation is necessary.

Recommended Practices for Preparing and Storing Cistanoside B Solutions:

ParameterRecommendationRationale
pH Maintain a slightly acidic pH (5.0-6.0) using a suitable buffer (e.g., citrate, acetate).Minimizes base-catalyzed hydrolysis of the ester linkage, a primary degradation pathway.[9][10][11]
Temperature Prepare and store solutions at low temperatures (2-8°C). For long-term storage, consider freezing at -20°C or below.Reduces the kinetic rate of all degradation reactions.[9][10]
Light Exposure Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.Prevents photolytic degradation, which can be a significant factor for compounds with aromatic rings.[9][10][11]
Oxygen Use deoxygenated buffers (e.g., by sparging with nitrogen or argon). Prepare fresh solutions and minimize headspace in vials.Reduces the potential for oxidative degradation of the phenolic hydroxyl groups.[22]
Additives Consider the addition of antioxidants like ascorbic acid (Vitamin C) or chelating agents like EDTA.Antioxidants can scavenge free radicals that initiate oxidation[23][24], while chelating agents sequester metal ions that can catalyze degradation.[12]

Experimental Workflow for Stability Enhancement

G cluster_prep Solution Preparation cluster_storage Storage & Handling Buffer Prepare Buffer (pH 5.0-6.0) Deoxygenate Deoxygenate Buffer (N2/Ar sparging) Buffer->Deoxygenate Additives Add Antioxidant/Chelator (e.g., Ascorbic Acid, EDTA) Deoxygenate->Additives Dissolve Dissolve Cistanoside B Additives->Dissolve Store Store at 2-8°C (or -20°C long-term) Dissolve->Store Protect Protect from Light (Amber vials) Store->Protect Use Use Fresh / Minimize Headspace Protect->Use

Caption: Recommended workflow for preparing and storing Cistanoside B solutions.

Concluding Remarks

The stability of Cistanoside B in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. By understanding the chemical nature of this phenylethanoid glycoside and the factors that contribute to its degradation, researchers can implement effective strategies to mitigate these issues. Careful control of pH, temperature, and light exposure, along with the use of appropriate additives, can significantly enhance the stability of Cistanoside B solutions. For definitive analysis, the development of a stability-indicating HPLC method through forced degradation studies is strongly recommended.

References

  • National Center for Biotechnology Information. (n.d.). Cistanoside B. PubChem. Retrieved from [Link]

  • SciSpace. (2017). Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity. PMC. Retrieved from [Link]

  • BioCrick. (n.d.). Cistanoside B. Retrieved from [Link]

  • MDPI. (n.d.). Phenylethanoid Glycosides: A Mini Review on their Anti-liver Injury Effects and Underlying Mechanisms. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

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Technical Support Center: Enhancing Cell Membrane Permeability of Cistanoside B In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working to enhance the in vitro cell membrane permeability of Cistanoside B. This document provides a comprehensive resource of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the properties of Cistanoside B and the initial steps in assessing its permeability.

Q1: What is Cistanoside B and why is its cell membrane permeability a concern?

A1: Cistanoside B is a phenylethanoid glycoside with various reported biological activities, including antioxidant and neuroprotective effects.[1][2][3][4] However, like many large, hydrophilic glycosides, Cistanoside B is expected to have low passive permeability across cell membranes. Its high molecular weight (814.8 g/mol ) and negative XLogP3 value (-1.4) suggest poor lipid bilayer penetration, which can limit its intracellular access and, consequently, its therapeutic efficacy.[5]

Q2: What are the initial in vitro assays I should consider to evaluate the permeability of Cistanoside B?

A2: A tiered approach is recommended. Start with a simple, high-throughput assay to assess passive permeability, followed by a more complex cell-based model to investigate active transport mechanisms.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[6][7][8] It's an excellent first-pass screen to determine the inherent ability of Cistanoside B to cross a lipid bilayer.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[9][10][11][12] It provides a more physiologically relevant model by including both passive and active transport pathways, such as efflux pumps.[11][12][13]

Q3: My Cistanoside B has low permeability in the PAMPA assay. What does this indicate?

A3: Low permeability in a PAMPA assay strongly suggests that Cistanoside B has inherent difficulties crossing a lipid bilayer passively. This is likely due to its unfavorable physicochemical properties, as mentioned in Q1.

Q4: My compound shows acceptable permeability in the PAMPA assay but performs poorly in a Caco-2 cell assay. What is the likely cause?

A4: This common discrepancy points toward the involvement of biological transport mechanisms present in Caco-2 cells, which are absent in the PAMPA model.[14] The most probable reason is that Cistanoside B is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14] These transporters use energy to actively pump the compound out of the cell, reducing its net apical-to-basolateral permeability.[14][15]

Q5: What does a high efflux ratio in a Caco-2 assay indicate?

A5: An efflux ratio, calculated as the ratio of the apparent permeability coefficient (Papp) from the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction, that is greater than 2 suggests that your compound is actively transported by efflux pumps.[14][16] This confirms the hypothesis from Q4 and is a major cause of low intracellular concentration and poor oral bioavailability for many drug candidates.[14]

Section 2: Troubleshooting Experimental Assays

This section provides specific troubleshooting advice for common issues observed during in vitro permeability assays.

Issue 1: Low Compound Recovery in PAMPA or Caco-2 Assays

Question: I'm observing low total recovery of my Cistanoside B after the assay (i.e., the amount in the donor, acceptor, and cell lysate/membrane does not add up to the initial amount). What can I do?

Answer: Low recovery can be caused by several factors, particularly for a complex molecule like Cistanoside B.

Potential Cause Troubleshooting & Optimization
Poor Aqueous Solubility Although Cistanoside B is generally water-soluble, high concentrations may lead to precipitation in assay buffers. Reduce the starting concentration of Cistanoside B. Consider using a co-solvent like DMSO, but keep the final concentration below 1% to avoid cell toxicity.[17]
Non-specific Binding Cistanoside B may bind to the plastic of the assay plates. To mitigate this, consider using low-binding plates. Including a protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1-1%) in the receiver buffer can also help by occupying non-specific binding sites.
Metabolism by Caco-2 Cells Caco-2 cells express some metabolic enzymes.[11] To determine if metabolism is occurring, analyze the samples for the parent compound and potential metabolites using LC-MS/MS.
Intracellular Accumulation The compound may be accumulating within the Caco-2 cells. After the transport experiment, lyse the cells and quantify the amount of Cistanoside B in the lysate.

Issue 2: High Variability in Apparent Permeability (Papp) Values

Question: My Papp values are inconsistent across replicate wells in my permeability assay. How can I improve reproducibility?

Answer: High variability can undermine the reliability of your results.

Potential Cause Troubleshooting & Optimization
Inconsistent Cell Monolayer (Caco-2) Verify the integrity of the Caco-2 monolayer in each well before the experiment using Transepithelial Electrical Resistance (TEER) measurements.[12][18][19] Use only wells that meet your established TEER criteria (typically >200 Ω·cm²).[20]
Incomplete Solubilization Ensure Cistanoside B is fully dissolved in the dosing solution before adding it to the assay plate. Visually inspect for any precipitate.
Pipetting Errors Use calibrated pipettes and consistent technique to minimize volume variations between wells.
Edge Effects The outer wells of a 96-well plate can be prone to evaporation. Avoid using the outermost wells for critical experiments or ensure proper humidification during incubation.

Section 3: Strategies to Enhance Cistanoside B Permeability

If troubleshooting confirms that the low permeability is an intrinsic property of the molecule, several strategies can be employed to improve its delivery across cell membranes.

Strategy 1: Employing Permeation Enhancers

Permeation enhancers are compounds that can transiently and reversibly increase the permeability of the cell membrane.[21][22][23]

Question: What types of permeation enhancers can I use, and how do they work?

Answer: Permeation enhancers can be broadly categorized based on their mechanism of action.

Enhancer Class Mechanism of Action Examples Considerations
Surfactants Disrupt the lipid bilayer of the cell membrane.[23][24]Tween 20, Sodium dodecyl sulfate (SDS)Can cause cell toxicity at higher concentrations. A careful dose-response study is necessary.
Fatty Acids Increase membrane fluidity by inserting into the lipid bilayer.[24][25][26]Oleic acid, Linoleic acidCan be difficult to solubilize in aqueous buffers.
Solvents Alter the thermodynamic activity of the drug and can disrupt the stratum corneum in skin models.[24][27]Ethanol, Propylene glycol, DMSOHigh concentrations can be cytotoxic.[17]
Chelating Agents Disrupt tight junctions by chelating calcium ions.EDTA, EGTAPrimarily affects paracellular transport.

Experimental Workflow for Screening Permeation Enhancers

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Enhancer Optimization A Select a panel of permeation enhancers from different classes B Perform a dose-response study for each enhancer on Caco-2 cells to determine the maximum non-toxic concentration A->B C Screen the non-toxic concentrations of enhancers with Cistanoside B in a Caco-2 permeability assay B->C D Identify the most effective enhancer(s) from the initial screen C->D E Optimize the concentration of the lead enhancer(s) D->E F Investigate potential synergistic effects by combining enhancers from different classes E->F

Caption: Workflow for selecting and optimizing permeation enhancers.

Strategy 2: Utilizing Efflux Pump Inhibitors

If a high efflux ratio in the Caco-2 assay indicates that Cistanoside B is a substrate for efflux pumps, co-administration with an inhibitor can increase its intracellular concentration.

Question: How can I determine if Cistanoside B is a substrate for specific efflux pumps like P-gp?

Answer: You can perform a bidirectional Caco-2 assay in the presence and absence of a known P-gp inhibitor.

Experimental Protocol: Caco-2 Bidirectional Assay with P-gp Inhibitor

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[9][20]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use inserts with TEER values ≥ 200 Ω·cm².[20]

  • Experimental Setup:

    • Group 1 (Control): Perform a standard bidirectional Caco-2 assay with Cistanoside B.

    • Group 2 (Inhibitor): Pre-incubate the Caco-2 monolayers with a P-gp inhibitor (e.g., Verapamil) for 30-60 minutes. Then, perform the bidirectional assay with Cistanoside B in the continued presence of the inhibitor.

  • Assay Procedure:

    • A-to-B Transport: Add Cistanoside B (with or without inhibitor) to the apical (A) side and collect samples from the basolateral (B) side at specified time points.

    • B-to-A Transport: Add Cistanoside B (with or without inhibitor) to the basolateral (B) side and collect samples from the apical (A) side.

  • Quantification: Analyze the concentration of Cistanoside B in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the Papp values for both directions and the efflux ratio for each group.

Interpreting the Results

Outcome Interpretation
Efflux ratio in the control group is > 2.Cistanoside B is likely a substrate of an efflux pump.
Efflux ratio in the inhibitor group is significantly reduced (closer to 1) compared to the control group.Cistanoside B is a substrate for the efflux pump targeted by the inhibitor (e.g., P-gp).

Signaling Pathway Illustrating P-gp Efflux and Inhibition

G cluster_cell Caco-2 Cell Pgp P-gp Efflux Pump Cis_out_A Cistanoside B (Apical) Cis_in Cistanoside B (Intracellular) Cis_in->Cis_out_A Active Efflux Cis_out_B Cistanoside B (Basolateral) Cis_in->Cis_out_B Permeation Cis_out_A->Cis_in Passive Diffusion Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp mediated efflux and its inhibition.

Section 4: Advanced In Vitro Models

For compounds intended for specific targets, more complex in vitro models may be necessary.

Question: If I am investigating the potential for Cistanoside B to cross the blood-brain barrier (BBB), what in vitro models should I consider?

Answer: While Caco-2 cells model the intestinal barrier, they are not suitable for predicting BBB penetration. For this purpose, you should consider:

  • In Vitro BBB Models: These models typically involve co-culturing brain endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes, on Transwell inserts.[18][28][29] These models aim to recapitulate the tight junctions and low permeability characteristic of the BBB.[18]

  • Stem Cell-Derived BBB Models: Models using induced pluripotent stem cells (iPSCs) differentiated into brain endothelial cells are gaining traction as they can provide a human-relevant and more predictive system.[28][29]

References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.).
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  • Cistanoside B | CAS:93236-41-0 | High Purity | Manufacturer BioCrick. (n.d.). Retrieved from [Link]

  • Cistanoside B | C37H50O20 | CID 11972313 - PubChem - NIH. (n.d.). Retrieved from [Link]

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  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES - Universiteit Gent. (2020, June 2). Retrieved from [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. (2021, December 2). Retrieved from [Link]

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  • Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed. (2008, November 15). Retrieved from [Link]

  • Cistanoside of Cistanche Herba ameliorates hypoxia-induced male reproductive damage via suppression of oxidative stress - PMC. (n.d.). Retrieved from [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. (2022, December 10). Retrieved from [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | PLOS Pathogens - Research journals. (2025, April 10). Retrieved from [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC. (n.d.). Retrieved from [Link]

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  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC. (n.d.). Retrieved from [Link]

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  • Effect of Penetration Enhancers on the in Vitro Transport of Ephedrine Through Rat Skin and Human Epidermis from Matrix Based Transdermal Formulations | Semantic Scholar. (1993). Retrieved from [Link]

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Validation & Comparative

Comparing antioxidant capacity of Cistanoside A and Cistanoside B

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the pharmacological profiling of botanical extracts, I frequently encounter the challenge of distinguishing the nuanced efficacies of structurally similar phenylethanoid glycosides (PhGs). Cistanche deserticola, a widely recognized medicinal plant, yields several potent PhGs, with Cistanoside A (Cis A) and Cistanoside B (Cis B) being of particular interest to drug development professionals.

While both compounds exhibit remarkable free radical scavenging capabilities, their structural subtleties dictate distinct mechanistic preferences and translational applications. This guide provides an objective, data-driven comparison of their antioxidant capacities, grounded in structure-activity relationships (SAR) and self-validating experimental protocols.

Structural Basis of Antioxidant Capacity

The antioxidant potency of PhGs is fundamentally governed by their molecular architecture—specifically, the phenylethyl alcohol core, cinnamoyl/caffeoyl residues, and the glycosylation pattern. The primary electron-donating capability arises from the phenolic hydroxyl groups.

  • Cistanoside A : Features a highly optimal glycosylation pattern and multiple phenolic hydroxyl groups. This structure allows it to act as a potent hydrogen donor, rapidly neutralizing reactive oxygen species (ROS). It is heavily implicated in hepatoprotection and the restoration of mitochondrial energy metabolism[1].

  • Cistanoside B : Shares the core PhG structure but differs slightly in its methoxy and glycosyl substitutions. While it is an exceptionally strong direct ROS scavenger, its downstream biological focus often leans toward neuroprotection and the inhibition of apoptosis via caspase-3 regulation[2].

Both compounds have been proven to exhibit free radical scavenging activities that significantly outperform standard antioxidant controls like α-tocopherol[3][4].

Mechanistic Pathways: Beyond Direct Scavenging

The true therapeutic value of Cis A and Cis B lies in their dual-action mechanisms. They do not merely neutralize existing ROS; they actively reprogram the cell's endogenous defense systems. Both compounds modulate the Keap1-Nrf2/HO-1 signaling pathway . By promoting the dissociation of Nrf2 from Keap1, they facilitate its nuclear translocation, leading to the transcription of antioxidant response elements (ARE) such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[1][5].

Furthermore, they provide robust mitochondrial protection by alleviating lipid peroxidation in the mitochondrial membrane, thereby preventing the collapse of the mitochondrial membrane potential (MMP) during oxidative stress[1][6].

G Cis Cistanoside A & B ROS Reactive Oxygen Species Cis->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex Cis->Keap1 Promotes Dissociation Mito Mitochondrial Protection ROS->Mito Prevents Oxidative Damage Nrf2 Nuclear Nrf2 Keap1->Nrf2 Translocation ARE Antioxidant Response Element Nrf2->ARE Transcription Activation Enzymes HO-1 / SOD Expression ARE->Enzymes Enzymes->Mito Endogenous Defense

Fig 1. Dual-action antioxidant mechanism of Cistanosides via direct ROS scavenging and Nrf2 activation.

Comparative Antioxidant Performance

To objectively compare these compounds, we must look at standardized in vitro and in vivo biochemical assays. The following table synthesizes quantitative performance metrics based on established literature evaluating PhGs from Cistanche deserticola[4].

Table 1: Comparative Antioxidant Profiling of Cistanosides

Assay / ParameterCistanoside ACistanoside Bα-Tocopherol (Control)
DPPH Scavenging High PotencyHigh PotencyModerate
Superoxide Anion (XOD) Strong InhibitionStrong InhibitionWeak Inhibition
Lipid Peroxidation (Rat Liver) Significant InhibitionSignificant InhibitionModerate Inhibition
Primary Biological Focus Hepatoprotection, Bone MetabolismNeuroprotection, Apoptosis InhibitionGeneral Antioxidant
Key Pathway Modulation Nrf2/HO-1, NF-κB, PI3K/AktNrf2/HO-1, Caspase-3N/A

Note: Both Cis A and Cis B demonstrate superior efficacy in preventing ascorbic acid/Fe2+ and ADP/NADPH/Fe3+ induced lipid peroxidation in rat liver microsomes compared to standard positive controls like caffeic acid and α-tocopherol[4].

Experimental Methodologies for Validation

Workflow Prep Sample Prep (Equimolar Cis A & B) InVitro In Vitro Assays (DPPH / XOD) Prep->InVitro Cell Cellular Assays (HepG2 Cells) Prep->Cell Data Ratiometric Analysis (IC50 Calculation) InVitro->Data Mito Mitochondrial Function (JC-1) Cell->Mito Mito->Data

Fig 2. Self-validating experimental workflow for evaluating Cistanoside antioxidant capacity.

Protocol 1: DPPH Free Radical Scavenging Assay

Causality & Rationale: DPPH is a stable free radical that exhibits a deep purple color (absorbing at 517 nm). When the phenolic hydroxyl groups of Cistanosides donate an electron/hydrogen to DPPH, it reduces to a yellow hydrazine derivative. This colorimetric shift provides a direct, quantifiable measure of electron-donating capacity.

  • Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous ethanol. Prepare serial dilutions of Cis A, Cis B, and α-tocopherol (positive control) ranging from 1 µM to 100 µM.

  • Reaction: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. Note: Light exposure degrades DPPH, causing artificial baseline drift.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the scavenging activity using the formula: [(A_control - A_sample) / A_control] × 100. Determine the IC50 via non-linear regression.

Protocol 2: Mitochondrial Membrane Potential (MMP) Assessment via JC-1 Staining

Causality & Rationale: To prove that the direct scavenging observed in Protocol 1 translates to cellular protection, we use JC-1. This cationic dye accumulates in energized mitochondria to form red fluorescent J-aggregates. If oxidative stress (e.g., H2O2 exposure) depolarizes the mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. The red/green fluorescence ratio provides an internal, self-validating control, eliminating artifacts caused by variations in cell number or dye loading.

  • Cell Culture & Treatment: Seed HepG2 or SH-SY5Y cells in a 96-well black plate with a clear bottom. Pre-treat cells with optimal concentrations of Cis A or Cis B for 24 hours.

  • Oxidative Challenge: Induce oxidative stress by adding 500 µM H2O2 for 4 hours.

  • Staining: Remove media, wash with PBS, and incubate cells with 5 µg/mL JC-1 dye at 37°C for 20 minutes in the dark.

  • Washing: Wash cells twice with cold JC-1 washing buffer to remove background monomer fluorescence.

  • Quantification: Measure fluorescence using a microplate reader. For green monomers, use Ex/Em = 485/530 nm. For red aggregates, use Ex/Em = 535/590 nm.

  • Analysis: Calculate the ratio of red to green fluorescence. A higher ratio in Cistanoside-treated wells compared to the H2O2 vehicle control indicates successful preservation of mitochondrial integrity.

Conclusion for Drug Development

For formulation scientists, the choice between Cistanoside A and B should be guided by the target indication rather than raw scavenging power, as both are highly potent. Cistanoside A is the superior candidate for hepatoprotective formulations and metabolic syndrome targets due to its profound effect on the mitochondrial respiratory chain[1]. Conversely, Cistanoside B's specific interactions with apoptotic pathways make it a highly attractive lead compound for neurodegenerative disease research[2].

References

  • Phytochemical and Pharmacological Overview of Cistanche Species ResearchG
  • Interactions between Oxidative Stress and Mitochondrial Dysfunction in Parkinson's Disease: Potential of N
  • Phenylethanoid Glycosides: A Mini Review on their Anti-liver Injury Effects and Underlying Mechanisms Xiahe Publishing
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  • Antioxidative Effects of Phenylethanoids

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Structure-Activity Relationship (SAR) Comparison of Cistanche Phenylethanoid Glycosides

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Executive Summary

Phenylethanoid glycosides (PhGs) are the primary bioactive constituents of Cistanche deserticola and Cistanche tubulosa, widely investigated for their potent antioxidant, neuroprotective, and hepatoprotective properties[1]. For drug development professionals, understanding the Structure-Activity Relationship (SAR) of these natural compounds is critical for optimizing lead compounds, enhancing bioavailability, and predicting target engagement.

This guide objectively compares the structural nuances of dominant PhGs—such as Echinacoside (ECH), Acteoside (ACT), Isoacteoside, and Salidroside—analyzing how specific functional groups dictate their pharmacological efficacy and pharmacokinetic profiles[2].

Structural Anatomy of Phenylethanoid Glycosides

The pharmacological versatility of PhGs is rooted in their unique molecular architecture. The core scaffold typically consists of three domains:

  • Phenylethyl Alcohol Core: Acts as the primary electron donor for radical scavenging.

  • Cinnamoyl/Caffeoyl Residue: Provides extended electron delocalization, stabilizing free radicals.

  • Glycosyl Moieties: A central glucose molecule linked to varying branches of rhamnose or additional glucose units, which dictates the molecule's hydrophilicity and membrane permeability[2].

SAR_Logic PhG Phenylethanoid Glycosides (Core Scaffold) Phenylethyl Phenylethyl Alcohol (Electron Donor) PhG->Phenylethyl Caffeoyl Caffeoyl Group (Radical Stabilization) PhG->Caffeoyl Glycosyl Glycosyl Chain (Solubility & Permeability) PhG->Glycosyl OH_Count OH_Count Phenylethyl->OH_Count Ortho-dihydroxyls Position Position Caffeoyl->Position C-4 vs C-6 Linkage Size Size Glycosyl->Size Mono/Di/Trisaccharide Antioxidant Antioxidant OH_Count->Antioxidant ↑ Scavenging Power Steric Steric Position->Steric ↓ Steric Hindrance (C-4) Bioavailability Bioavailability Size->Bioavailability ↓ BBB Penetration (Tri)

Structural components of PhGs and their direct impact on pharmacological activity.

Comparative SAR Analysis: Echinacoside vs. Alternatives

When evaluating PhGs as therapeutic alternatives to one another, three primary SAR rules govern their performance:

  • The Hydroxyl Rule: The absolute antioxidant capacity is directly proportional to the number of phenolic hydroxyl groups. ECH and ACT, both possessing four phenolic hydroxyl groups, exhibit significantly stronger radical scavenging activities than simpler PhGs like Salidroside (one hydroxyl group) or compounds lacking phenolic hydroxyls entirely[3].

  • The Caffeoyl Position: The attachment site of the caffeoyl group to the central glucose heavily influences target binding. Acteoside (caffeoyl at C-4) generally outperforms its isomer Isoacteoside (caffeoyl at C-6) in in vitro antioxidant assays. The C-4 position minimizes steric hindrance, allowing the ortho-dihydroxyl groups to more readily donate hydrogen atoms to neutralize reactive oxygen species (ROS).

  • The Glycosylation Paradox: While extensive glycosylation increases water solubility, it drastically reduces membrane permeability. Disaccharide PhGs (like Acteoside) demonstrate stronger hepatoprotective and neuroprotective activity in cellular models compared to trisaccharides (like Echinacoside) because the smaller molecular size allows for superior penetration of the lipid bilayer and the blood-brain barrier (BBB)[2].

Quantitative SAR Comparison
CompoundGlycosyl ChainPhenolic OH CountCaffeoyl PositionDPPH Scavenging (IC50 µM)*PC12 Neuroprotection**Oral Bioavailability
Echinacoside Trisaccharide4C-4~6.5High< 1.0%
Acteoside Disaccharide4C-4~5.2Very High~1.2%
Isoacteoside Disaccharide4C-6~8.1Moderate~1.5%
Salidroside Monosaccharide1None>50.0Low~51.9%

*Representative IC50 values aggregated from comparative in vitro assays. Lower values indicate higher potency. **Relative efficacy in reversing H2O2-induced apoptosis in PC12 cell lines.

Mechanistic Pathways: Bridging Structure and Function

The structural features of PhGs do not merely act as passive chemical sponges for ROS; they actively modulate intracellular signaling. The presence of the caffeoyl group and multiple phenolic hydroxyls allows compounds like ECH and ACT to disrupt the Keap1-Nrf2 complex. This disruption facilitates the nuclear translocation of Nrf2, promoting the transcription of endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1)[1],[2].

Nrf2_Pathway ROS Oxidative Stress (H2O2 / ROS) Keap1 Keap1-Nrf2 Cytosolic Complex ROS->Keap1 Induces PhG PhGs (Acteoside/ECH) PhG->ROS Scavenges PhG->Keap1 Disrupts Nrf2 Free Nrf2 Translocation Keap1->Nrf2 Releases Nucleus Nucleus (ARE Binding) Nrf2->Nucleus Enters HO1 HO-1 / NQO1 Expression Nucleus->HO1 Promotes Survival Neuronal Survival HO1->Survival Protects

PhG-mediated disruption of Keap1-Nrf2 and subsequent neuroprotective signaling.

Validated Experimental Methodologies

To objectively compare the efficacy of PhG alternatives, researchers must employ self-validating assay systems. Below are the gold-standard protocols for evaluating the SAR of these compounds.

Protocol A: DPPH Radical Scavenging Assay (In Vitro Antioxidant)

This cell-free assay isolates the intrinsic electron-donating capacity of the PhG structure, removing bioavailability variables[4].

  • Reagent Preparation: Prepare a 100 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. Causality Note: Ethanol is preferred over methanol to improve the solubility of highly hydrophilic trisaccharide PhGs like ECH, preventing precipitation.

  • Sample Incubation: Mix 150 µL of the DPPH solution with 50 µL of the PhG sample (diluted in PBS at concentrations ranging from 1 to 100 µM).

  • Control Establishment: Include a vehicle control (PBS + DPPH) to establish maximum absorbance, and a positive control (Trolox or Vitamin C) to validate assay sensitivity.

  • Reaction: Incubate the microplate in the dark for 30 minutes at room temperature. Causality Note: Dark incubation prevents the photo-degradation of the unstable DPPH radical.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the scavenging percentage: [(A_control - A_sample) / A_control] * 100.

Protocol B: H2O2-Induced PC12 Cell Neuroprotection Model

This cellular model evaluates both the intrinsic antioxidant capacity and the membrane permeability (bioavailability) of the PhGs[5].

Workflow Seed 1. Seed PC12 Cells (1x10^4 cells/well, 24h) Pretreat 2. PhG Pre-treatment (1-100 µM, 24h incubation) Seed->Pretreat Induce 3. Oxidative Insult (100 µM H2O2, 2h) Pretreat->Induce Assay 4. Viability Assay (MTT addition, 4h) Induce->Assay Analyze 5. Absorbance & Analysis (570 nm microplate reader) Assay->Analyze

Standardized workflow for evaluating PhG neuroprotection in H2O2-injured PC12 cells.

  • Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours to allow for adherence.

  • PhG Pre-treatment: Treat the cells with varying concentrations of PhGs (e.g., 10, 50, 100 µM) for 24 hours. Causality Note: Pre-treatment is strictly required. It provides sufficient time for the PhGs to translocate intracellularly and upregulate endogenous antioxidant enzymes (HO-1, SOD) prior to the acute oxidative insult.

  • Oxidative Insult: Expose the cells to 100 µM H2O2 for 2 hours to induce mitochondrial apoptosis and ROS generation.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm.

Translational Insights for Drug Design

For drug development professionals, the SAR of Cistanche PhGs highlights a critical trade-off between intrinsic potency and pharmacokinetics. While Echinacoside is the most abundant and highly studied PhG, its trisaccharide chain severely limits its oral bioavailability (<1%) and BBB penetration.

Conversely, Acteoside (a disaccharide) represents a more optimized natural lead compound, balancing high radical scavenging power (4 hydroxyls + C-4 caffeoyl group) with improved cellular permeability[2]. Future synthetic efforts should focus on lipid-based delivery systems (e.g., liposomes) or the targeted cleavage of the terminal sugar moieties of ECH to yield Acteoside-like analogs, thereby maximizing both neuroprotective efficacy and systemic absorption.

Sources

Comparing Cistanoside B extraction efficiency across different solvents

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Cistanoside B Extraction: A Comparative Guide to Solvent Efficiency and Methodologies

Introduction Cistanoside B is a highly bioactive phenylethanoid glycoside (PhG) isolated primarily from the medicinal plants Cistanche deserticola and Cistanche salsa[1]. Recognized for its potent neuroprotective, antioxidant, and immunomodulatory properties, it is a high-value target compound in modern drug development[2]. However, the structural complexity of Cistanoside B—which comprises a hydrophilic glycosidic core (glucose and rhamnose moieties) linked to lipophilic phenylethanoid and caffeoyl groups—presents distinct extraction challenges[3]. Selecting the optimal solvent system is not merely a matter of maximizing yield; it dictates the thermodynamic stability, purity, and downstream scalability of the isolated compound.

This guide provides a rigorous, data-driven comparison of solvent efficiencies for extracting Cistanoside B, details the physicochemical causality behind solvent selection, and offers validated, self-contained protocols for laboratory and industrial scale-up.

Part 1: The Physicochemical Causality of Solvent Selection

The extraction of PhGs like Cistanoside B relies on the principle of "like dissolves like," but the amphiphilic nature of the molecule requires a nuanced, multi-targeted approach.

  • Pure Water: While water is highly polar and environmentally benign, it indiscriminately extracts large quantities of water-soluble polysaccharides, proteins, and mucilage from Cistanche tissues[4]. This creates highly viscous extracts that severely hinder downstream resin purification and lower the relative purity of Cistanoside B.

  • Pure Alcohols (100% Ethanol/Methanol): Non-aqueous solvents fail to sufficiently disrupt the hydrogen bonding between the plant matrix and the highly polar sugar moieties of Cistanoside B, leading to poor mass transfer and low yields[5].

  • Binary Solvent Systems (Ethanol-Water): A mixture of ethanol and water (typically 50% to 75% v/v) optimizes the dielectric constant of the solvent[6]. The water component swells the plant cell walls and dissolves the glycosidic bonds, while the ethanol component solubilizes the lipophilic caffeoyl and phenylethanoid aglycones, simultaneously precipitating unwanted polysaccharides[7].

The Role of pH: The stability of Cistanoside B is highly pH-dependent. Research demonstrates that adjusting the extraction solvent to a weakly acidic state (pH 2.0–4.0) significantly inhibits the oxidative degradation and hydrolysis of PhGs, resulting in a total glycoside purity exceeding 90% in the final extract[8].

Part 2: Comparative Analysis of Extraction Solvents

The following table synthesizes experimental data comparing the efficiency of various solvent systems for the extraction of PhGs (including Cistanoside B, Echinacoside, and Acteoside) from Cistanche species[6],[7],[9].

Solvent SystemExtraction TechniqueOptimal ConcentrationYield Potential (Total PhGs)Selectivity for Cistanoside BIndustrial Scalability
Aqueous Ethanol High-Speed Shearing (HSHE) / Ultrasound (UAE)50% - 75% (v/v)High (Up to 87-94% transfer rate)High (Precipitates polysaccharides)Excellent (Closed-loop recovery >90%)
Pure Water Boiling / Reflux100%Moderate (8-12% crude yield)Low (High polysaccharide interference)Good (High energy cost for drying)
Methanol Maceration / UAE70% - 80% (v/v)HighHighPoor (High toxicity, strict residual limits)
Subcritical Water Pressurized Hot Water Extraction (PHWE)100% (at elevated pressure/temp)HighModerate (Risk of thermal degradation)Moderate (Requires specialized reactors)

Part 3: Validated Experimental Protocol: High-Efficiency Extraction & Purification

To ensure reproducibility and scientific integrity, the following is a self-validating protocol utilizing High-Speed Shearing Homogenization Extraction (HSHE) combined with Macroporous Resin purification, proven to maximize Cistanoside B yield[6],[8],[9].

Phase 1: Matrix Preparation & HSHE Extraction

  • Pre-treatment: Pulverize dried Cistanche deserticola stems into a fine powder (40-60 mesh) to maximize the surface-area-to-volume ratio.

  • Solvent Preparation: Prepare a 50% (v/v) ethanol-water solution. Adjust the pH to 2.0–4.0 using a weak acid (e.g., dilute acetic acid) to stabilize the phenylethanoid glycosides against oxidation[8].

  • Extraction: Combine the biomass and solvent at a solid-to-liquid ratio of 1:9 (w/v). Subject the mixture to HSHE at 16,000 rpm for 2 minutes at 70°C[6].

    • Causality: High-speed shearing induces intense mechanical disruption and cavitation, drastically accelerating the mass transfer of Cistanoside B into the solvent without prolonged thermal exposure.

  • Filtration: Centrifuge the homogenate at 4,000 rpm for 10 minutes and filter the supernatant.

Phase 2: Enrichment via Macroporous Resin (AB-8 or D101)

  • Loading: Concentrate the filtrate under reduced pressure to remove the ethanol. Load the aqueous suspension onto a column packed with AB-8 macroporous resin.

  • Washing: Wash the column with 3-5 Bed Volumes (BV) of distilled water to elute highly polar impurities (sugars, amino acids).

  • Elution: Elute the target PhGs using 85% ethanol at a volume of 25 BV[9].

  • Final Purification: For absolute isolation of Cistanoside B, subject the enriched fraction to High-Speed Counter-Current Chromatography (HSCCC) using a biphasic solvent system of ethyl acetate–n-butanol–ethanol–water (0.5:0.5:0.1:1, v/v/v/v)[10].

Part 4: Visualizing the Extraction & Purification Pathway

ExtractionWorkflow Raw Cistanche deserticola (Powdered Biomass) Extraction HSHE Extraction (70°C, 16000 rpm, 2 min) Raw->Extraction Solvent 50% Ethanol (pH 2-4) (Amphiphilic Solvent) Solvent->Extraction Filtration Filtration & Concentration (Ethanol Removal) Extraction->Filtration Resin Macroporous Resin (AB-8) (Water Wash -> 85% EtOH Elution) Filtration->Resin Purified Purified PhGs (Cistanoside B Enriched) Resin->Purified

Workflow for Cistanoside B extraction using pH-optimized ethanol-water mixtures and resin purification.

Part 5: Pharmacological Mechanism of Cistanoside B

Understanding the downstream application of Cistanoside B reinforces the need for high-fidelity extraction. Cistanoside B exhibits profound neuroprotective effects, primarily by mitigating TNFα-induced apoptosis in neuronal cells. It achieves this through a multi-target signaling cascade: scavenging Reactive Oxygen Species (ROS), maintaining mitochondrial membrane potential, and directly inhibiting Caspase-3 activation[2].

SignalingPathway CistB Cistanoside B ROS Reactive Oxygen Species (ROS) CistB->ROS Scavenges Mito Mitochondrial Membrane Potential Stabilization CistB->Mito Promotes Caspase Caspase-3 Activity CistB->Caspase Inhibits Apoptosis Neuronal Apoptosis ROS->Apoptosis Triggers Mito->Caspase Inhibits Caspase->Apoptosis Induces Survival Cell Survival Apoptosis->Survival Prevents

Neuroprotective signaling pathway of Cistanoside B via ROS scavenging and caspase-3 inhibition.

Sources

Safety Operating Guide

Personal protective equipment for handling Cistanoside B

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Cistanoside B

Cistanoside B (CAS: 93236-41-0) is a bioactive phenylethanoid glycoside (PhG) isolated from Cistanche deserticola, a botanical widely researched for its neuroprotective, hepatoprotective, and antioxidant properties[1][2]. While in vivo studies demonstrate that Cistanche extracts possess an exceptionally high safety margin (LD50 > 26,400 mg/kg in murine models)[1], handling the purified, lyophilized powder of Cistanoside B in a laboratory setting presents distinct occupational hazards. The fine particulate nature of the compound increases the risk of aerosolization, mucosal irritation, and unintended systemic exposure.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe handling, dissolution, and disposal of Cistanoside B, ensuring both personnel safety and compound integrity.

Physicochemical & Toxicological Profile

Understanding the physical properties of Cistanoside B is the first step in risk mitigation. The compound's high molecular weight and multiple hydroxyl groups dictate its solubility, volatility, and handling requirements[3].

PropertyValue / DescriptionOperational Implication
Chemical Name Cistanoside BTarget compound for PhG assays.
CAS Number 93236-41-0Unique identifier for SDS tracking.
Molecular Formula C37H50O20High oxygen content; highly polar.
Molecular Weight 814.8 g/mol [3]Requires precise microbalance weighing.
Physical State Solid (Lyophilized Powder)High risk of static cling and aerosolization.
Solubility DMSO, Methanol, PyridineUse organic solvents for primary stock; avoid water for initial dissolution to prevent aggregation.
GHS Classification Not classified as highly hazardous[4]Standard laboratory precautions apply; avoid inhalation of dust.

Personal Protective Equipment (PPE) Requirements

Although Cistanoside B is derived from a medicinal and edible homologous plant[1], handling the pure concentrated compound requires strict adherence to chemical safety protocols. The following PPE must be donned before entering the weighing area.

PPE CategorySpecificationCausality & Rationale
Eye Protection EN 166 compliant safety gogglesProtects against micro-particulate dust during weighing and accidental solvent splashes (e.g., DMSO) during dissolution.
Hand Protection EN 374 compliant Nitrile gloves (Double gloving recommended)[4]Nitrile provides an excellent barrier against DMSO, which is a potent penetration enhancer that can carry dissolved Cistanoside B across the dermal barrier.
Respiratory NIOSH N95 or FFP2/P3 Particulate RespiratorLyophilized PhG powders are highly susceptible to static charge and aerosolization. A respirator prevents inhalation of fine dust particles into the upper respiratory tract.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents contamination of personal clothing and minimizes static transfer to the powder.

Operational Workflow & Logical Relationships

To ensure a self-validating system, every step of the handling process must be verifiable. For instance, the absence of static flyaway during weighing validates the correct use of an anti-static device.

G A 1. Environmental Setup (Fume Hood & PPE) B 2. Static Mitigation (Anti-Static Ionizer) A->B Ensures safe breathing zone C 3. Precision Weighing (Microbalance) B->C Prevents powder aerosolization D 4. Primary Dissolution (DMSO Addition) C->D Transfers mass accurately E 5. Aliquoting & Storage (-20°C / -80°C) D->E Maintains compound stability F 6. Waste Segregation & Incineration D->F Liquid/Solid waste routing

Workflow for the safe handling, dissolution, and disposal of Cistanoside B powder.

Step-by-Step Methodology: Preparation of a 10 mM Stock Solution

Expertise & Experience Note: Phenylethanoid glycosides like Cistanoside B contain multiple bulky aromatic rings and glycosyl groups[1]. While they are somewhat water-soluble, preparing a primary stock in water often leads to slow dissolution and potential hydrolysis over time. We recommend DMSO for the primary stock to ensure rapid, complete dissolution and long-term stability at -20°C.

Step 1: Environmental Preparation

  • Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational and has a verified, active airflow.

  • Don all required PPE (N95 mask, EN 166 goggles, double nitrile gloves, lab coat).

  • Wipe down the microbalance and surrounding area with 70% ethanol to reduce static and ensure cleanliness.

Step 2: Weighing with Static Mitigation

  • Place the sealed vial of Cistanoside B in the fume hood and allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which rapidly degrades the hygroscopic powder.

  • Use an anti-static zero-stat gun or ionizer on the weighing spatula and the receiving amber glass vial. Causality: Lyophilized powders carry strong static charges; neutralizing this prevents the powder from "jumping" out of the vial, ensuring accurate dosing and preventing inhalation exposure.

  • Carefully weigh the required mass (e.g., 8.15 mg for 1 mL of 10 mM stock) using a calibrated microbalance.

Step 3: Dissolution and Aliquoting

  • Add the calculated volume of anhydrous, sterile-filtered DMSO directly to the amber vial containing the powder.

  • Vortex gently for 30–60 seconds. Do not sonicate aggressively. Causality: Excessive ultrasonic energy can induce localized heating, potentially cleaving the delicate ester or glycosidic bonds of the phenylethanoid glycoside[1].

  • Visually inspect the solution against a light source to ensure complete dissolution (no floating particulates).

  • Aliquot the stock solution into single-use, low-bind microcentrifuge tubes (e.g., 50 µL per tube) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C (short-term) or -80°C (long-term, >6 months).

Spill Management and Disposal Plan

Even with meticulous technique, spills can occur. A rapid, pre-planned response prevents laboratory contamination and ensures compliance with environmental safety regulations.

Solid Spill (Powder)

  • Do not sweep. Sweeping aerosolizes the fine powder.

  • Gently cover the spilled powder with absorbent paper towels.

  • Wet the paper towels carefully with 70% ethanol or water to dissolve and trap the powder.

  • Wipe the area inward from the edges to the center to prevent spreading.

  • Place all contaminated materials into a designated solid chemical waste bag.

Liquid Spill (DMSO Stock Solution)

  • Alert nearby personnel. DMSO can penetrate standard gloves rapidly, carrying the dissolved Cistanoside B compound directly into the bloodstream.

  • If the spill contacts gloves, remove them immediately, wash hands with soap and water, and don fresh gloves.

  • Absorb the spill with chemical spill pads or vermiculite.

  • Wash the affected surface with a detergent solution, followed by a thorough water rinse.

Disposal Protocol

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a sealed, labeled biohazard/chemical waste container designated for high-temperature incineration[4].

  • Liquid Waste: Unused DMSO stock solutions must be collected in a compatible, clearly labeled organic waste carboy (halogen-free organic waste). Do not pour down the drain[4].

References

  • Phenylethanoid Glycosides from Cistanche deserticola Y. C. Ma: Synergistic Effects, Multi-target Mechanisms and Translational Applications - MDPI. 1

  • Potential hepatoprotective effects of Cistanche deserticola Y.C. Ma: Integrated phytochemical analysis using UPLC-Q-TOF-MS/MS, target network analysis, and experimental assessment - PMC. 2

  • Cistanoside B | C37H50O20 | CID 11972313 - PubChem - NIH. 3

  • Safety Data Sheet: Echinacoside - Carl ROTH. 4

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cistanoside B
Reactant of Route 2
Cistanoside B

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